Boronic acid derivative 1
Description
Significance of Boronic Acid Derivatives in Organic Chemistry and Materials Science
In the realm of organic chemistry, boronic acid derivatives are most renowned for their critical role in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comscbt.com This palladium-catalyzed reaction, which forms a carbon-carbon bond between a boronic acid and an organohalide, has become a foundational method for the synthesis of complex organic molecules, including biaryls, polyolefins, and styrenes. sigmaaldrich.comwhu.edu.cn The reaction's tolerance for a wide variety of functional groups, coupled with the general stability and low toxicity of boronic acids, makes it exceptionally advantageous. researchgate.net Beyond the Suzuki coupling, boronic acids are key reagents in other important transformations, such as the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. pharmiweb.comsigmaaldrich.com They can also function as catalysts themselves, activating hydroxyl groups to facilitate various organic reactions. researchgate.net
In materials science, the unique characteristics of boronic acids are harnessed to create advanced materials with tailored and responsive properties. scbt.com Their capacity to form reversible ester bonds with diols is fundamental to the development of chemical sensors and molecular recognition systems. pharmiweb.comboronmolecular.com This dynamic covalent chemistry allows for the selective binding and detection of various analytes. scbt.com Furthermore, boronic acids are integrated into polymers and hydrogels to create "smart" materials that can respond to external stimuli like pH or the presence of specific molecules. scbt.com They are also used for surface modification, enabling the functionalization of materials for applications ranging from chromatography to the construction of supramolecular architectures. scbt.commpg.de
Evolution of Research Perspectives on Boronic Acid Chemistry
The field of boronic acid chemistry has undergone significant evolution since the initial synthesis of an organoborane by Frankland and Duppa in 1860. mpg.de For many years, research primarily focused on their synthesis and fundamental reactivity. A major turning point was the development of the Suzuki-Miyaura coupling reaction in 1979, which dramatically elevated the status of boronic acids from chemical curiosities to indispensable tools for synthetic chemists. nih.gov This discovery spurred intense research into the synthesis of a vast array of boronic acid derivatives and expanded their application in constructing complex molecular frameworks. nih.govsigmaaldrich.com
More recently, research has shifted towards exploring the more nuanced and dynamic properties of the boronic acid functional group. Scientists have moved beyond using them merely as static building blocks in cross-coupling reactions to exploiting their ability to engage in reversible covalent interactions. mpg.de This has led to the emergence of boronic acids in fields like supramolecular chemistry, where they are used to build complex, responsive architectures through "reversible click reactions". mpg.de There is also a growing interest in their role as catalysts, where the Lewis acidic boron center can activate substrates in a variety of organic transformations. researchgate.netresearchgate.net This evolution reflects a deeper understanding of their chemical properties and a broadening of their applicability into creating dynamic systems and functional materials.
Scope and Academic Focus of Research on Boronic Acid Derivative 1
Research on the specific compound known as This compound , chemically identified as [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-boronic acid, is primarily centered on its application as a fluorescent sensor for analytes. lookchem.comlookchem.comresearchgate.net The academic focus is on understanding and utilizing its unique photophysical properties, which are a direct result of its molecular architecture. The structure combines a boronic acid moiety, which serves as a recognition site for diols, with an anthracene (B1667546) group, a well-known fluorophore. lookchem.com
The key research finding is that this derivative exhibits a significant fluorescence enhancement in aqueous media upon binding to saccharides. researchgate.netlookchem.comscispace.com This phenomenon is attributed to a process known as photoinduced electron transfer (PET). lookchem.com In the absence of a saccharide analyte, the lone pair of electrons on the amine nitrogen can quench the fluorescence of the anthracene unit. However, upon binding of a diol to the boronic acid group, a conformational change occurs that inhibits this PET process, thereby "turning on" the fluorescence. lookchem.comresearchgate.net
Studies on This compound investigate how factors like pH and analyte concentration affect its sensing capabilities. researchgate.netlookchem.com The synthesis of the compound is achieved through established chemical routes, starting from readily available materials. lookchem.com The primary academic interest lies in demonstrating the principles of PET sensor design and exploring the reversible covalent interaction between boronic acids and diols for the development of selective molecular sensors. lookchem.comresearchgate.net
Data and Findings
Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-boronic acid | lookchem.com |
| CAS Number | 156742-45-9 | lookchem.com |
| Molecular Formula | C₂₃H₂₂BNO₂ | lookchem.com |
| Molecular Weight | 355.244 g/mol | lookchem.com |
| Appearance | N/A | lookchem.com |
| Melting Point | N/A | lookchem.com |
| Boiling Point | N/A | lookchem.com |
Research Findings for this compound
| Research Area | Key Finding | Mechanism | Reference |
| Analyte Sensing | Functions as a fluorescent sensor for saccharides (diols). | Exhibits remarkable fluorescence enhancement upon binding to the analyte. | researchgate.netlookchem.comresearchgate.net |
| Sensing Mechanism | Based on Photoinduced Electron Transfer (PET). | Binding of a diol to the boronic acid moiety inhibits the quenching of the anthracene fluorophore by the amine group, leading to increased fluorescence. | lookchem.com |
| Operating Conditions | Effective over a large pH range in aqueous media. | The boronic acid-amine interaction and subsequent analyte binding are pH-dependent processes. | researchgate.netlookchem.com |
| Synthesis | Synthesized from readily available starting materials. | The synthesis involves standard organic chemistry reactions to couple the anthracene, amine, and phenylboronic acid components. | lookchem.com |
Structure
2D Structure
Properties
Molecular Formula |
C12H9BF2O2 |
|---|---|
Molecular Weight |
234.01 g/mol |
IUPAC Name |
[2-fluoro-4-(3-fluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H9BF2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,16-17H |
InChI Key |
WAWBMXWYDGQRBT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC(=CC=C2)F)F)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Boronic Acid Derivative 1
Classical and Evolving Synthetic Routes
The preparation of Boronic acid derivative 1 can be achieved through several established and emerging synthetic strategies. These methods primarily involve the formation of a carbon-boron bond by reacting an organometallic species with a boron electrophile or through transition metal-catalyzed processes.
Addition of Organometallic Reagents to Boron Electrophiles
One of the most traditional and widely employed methods for the synthesis of aryl boronic acids involves the reaction of organometallic reagents, such as Grignard and organolithium compounds, with boron electrophiles like trialkyl borates. chemicalbook.com
The reaction of a Grignard reagent with a trialkyl borate (B1201080) is a classic approach to forming the C-B bond. chemicalbook.comacs.org For the synthesis of this compound, the Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared from 4-bromoanisole (B123540) and magnesium metal. This organometallic species then reacts with a trialkyl borate, such as trimethyl borate, at low temperatures. The resulting boronate ester is subsequently hydrolyzed to yield 4-Methoxyphenylboronic acid. chemicalbook.comguidechem.com
Similarly, organolithium reagents can be utilized. These are typically generated via lithium-halogen exchange or by direct deprotonation of an aromatic ring. The resulting aryllithium species is then quenched with a boron electrophile to furnish the desired boronic acid derivative after acidic workup. While effective, these methods often require cryogenic temperatures and strictly anhydrous conditions.
A specific protocol for the synthesis of 4-Methoxyphenylboronic acid involves the reaction of 4-methoxybromobenzene with magnesium and a borane-dimethylamine complex in tetrahydrofuran (B95107) at elevated temperatures. guidechem.com After the initial reaction, the mixture is quenched with methanol (B129727) and then treated with hydrochloric acid to afford the final product. guidechem.com
| Organometallic Reagent | Boron Electrophile | Key Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxyphenylmagnesium bromide | Trimethyl borate | 1) THF, low temperature; 2) Acidic hydrolysis | Not specified | chemicalbook.com |
| In situ generated Grignard from 4-methoxybromobenzene | Borane-dimethylamine complex | THF, 70°C, then quench with MeOH and treat with HCl | Not specified | guidechem.com |
| Grignard from 2-(1-adamantyl)-4-bromoanisole | Trimethyl borate | -70°C, with LiCl | 69 | google.com |
Boronic esters, such as pinacol (B44631) esters, often serve as stable and easily handled precursors to boronic acids. escholarship.org These esters can be synthesized and purified, and then hydrolyzed under acidic or basic conditions to release the free boronic acid when needed. The use of pinacolborane (HBpin) as a boron source is a common strategy. escholarship.org For example, Grignard reagents react with pinacolborane at ambient temperatures in tetrahydrofuran (THF) to produce the corresponding pinacol boronate esters in high yields. escholarship.org This method can also be performed under Barbier conditions, where the Grignard reagent is generated in situ. escholarship.org
| Organoboron Precursor | Reagent | Key Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Pinacolborane (HBpin) | Grignard Reagents | THF, ambient temperature | Pinacol boronate ester | escholarship.org |
| Bis(pinacolato)diboron (B136004) (B2pin2) | Aryl Halides | Pd catalyst, base | Pinacol boronate ester | researchgate.net |
Transition Metal-Catalyzed Borylation Reactions
In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of boronic acid derivatives, offering milder reaction conditions and broader functional group tolerance. sigmaaldrich.com
Direct C–H borylation is a highly atom-economical method that involves the conversion of a C–H bond into a C–B bond, typically catalyzed by iridium or rhodium complexes. sigmaaldrich.comillinois.edu This approach avoids the need for pre-functionalized starting materials like aryl halides. Iridium-catalyzed borylation of arenes with bis(pinacolato)diboron (B2pin2) often shows excellent regioselectivity, which is primarily governed by steric factors. sigmaaldrich.comnih.gov For an arene like anisole (B1667542) (methoxybenzene), this method would favor borylation at the positions least sterically hindered, which are the meta and para positions. The resulting boronate esters can then be hydrolyzed to provide this compound.
| Substrate | Catalyst System | Boron Source | Key Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|
| Anisole | Iridium(I) precursor and tetramethylphenanthroline | Bis(pinacolato)diboron (B2pin2) | Mild conditions | Aryl boronate ester | nih.gov |
| Benzylic amines | Iridium catalyst with picolylamine ligand | Not specified | Directing-group mediated | ortho-Substituted boronate esters | nih.gov |
Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are widely used for the synthesis of aryl boronic esters. organic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base. researchgate.netnih.gov For the synthesis of the pinacol ester precursor to this compound, 4-bromoanisole or 4-chloroanisole (B146269) can be coupled with B2pin2. nih.govacs.org A simple and efficient palladium-catalyzed method for the direct synthesis of arylboronic acids from aryl chlorides utilizes tetrahydroxydiboron (B82485) (B2(OH)4). nih.govacs.org
| Aryl Halide | Boron Reagent | Catalyst System | Key Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chloroanisole | Tetrahydroxydiboron (B2(OH)4) | Palladium catalyst | Direct synthesis | 96 | chemicalbook.com |
| Aryl Bromides/Chlorides | Bis(pinacolato)diboron (B2pin2) | Pd(dppf)Cl2, AcOK | 1,4-Dioxane, 100°C | Not specified | researchgate.net |
| Aryl Bromides | Phenylboronic acid | Palladium-phosphinous acid complexes | Neat water | Good to excellent | nih.gov |
Hydroboration and Related Processes
Hydroboration provides a convenient route for the synthesis of aliphatic boronic acid derivatives. This process typically involves the addition of a boron hydride reagent across a carbon-carbon double or triple bond. For instance, the reaction of diborane (B8814927) with olefins in a controlled stoichiometry can lead to the formation of monoalkylboranes, which can then be converted to the corresponding boronic esters.
A common procedure involves the addition of diborane to an olefin in a 1:2 molar ratio (diborane:olefin) in a solvent like tetrahydrofuran. Subsequent treatment with an alcohol, such as methanol, yields the dialkyl boronate ester. acs.org This method has been successfully applied to various alkenes, as detailed in the table below.
| Olefin | Product | Yield | Boiling Point |
| 1-Pentene | Dimethyl 1-pentaneboronate | 44% | 55-57°C @ 20 mm |
| Cyclopentene | Dimethyl cyclopentaneboronate | 60% | 60-62°C @ 20 mm |
This table presents data on the synthesis of aliphatic boronic esters via hydroboration, showcasing yields and physical properties of the products. acs.org
Similarly, dialkylborinates can be synthesized by adjusting the stoichiometry of the reactants. The reaction of diborane with an olefin in a 1:4 molar ratio predominantly forms the dialkylborane, which upon methanolysis, provides the corresponding methyl borinate. acs.org
Electrophilic Boron Reagents and Substitutions
The formation of C-B bonds can also be achieved through the reaction of an electrophilic boron species with a nucleophilic carbon source. This category encompasses several powerful strategies, including electrophilic aromatic substitution, directed C–H borylation, and transmetalation reactions. mdpi.com
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the context of boronic acid synthesis, this involves the direct borylation of an aromatic ring using a potent boron electrophile. The mechanism proceeds through a two-step process: the aromatic π-system attacks the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
This approach is an alternative route to organoboron compounds, though its application for synthesizing borinic acids (a related subclass) has been limited to a few examples. mdpi.com The regioselectivity of the borylation is influenced by a combination of steric and electronic effects of the substituents already present on the aromatic ring. mdpi.com For instance, the reaction of certain bis-thiophene derivatives with boron trichloride (B1173362) (BCl3) proceeds via a tandem demethylation and subsequent Friedel-Crafts-type borylation. mdpi.com
Directed C–H borylation has emerged as a highly effective method for the regioselective synthesis of aryl and heteroaryl boronic acid derivatives. mdpi.comrsc.org This strategy utilizes a directing group on the substrate to guide the borylation to a specific C–H bond, typically at the ortho-position. rsc.orgrsc.org This approach offers high atom economy and avoids the need for pre-functionalized starting materials. nih.gov
The intramolecular C–H borylation of (hetero)arenes using electrophilic boranes is a powerful transition-metal-free methodology for forming C–B bonds. researchgate.neted.ac.uk The reaction is often preceded by the formation of an intermolecular bond between a Lewis basic directing group on the substrate and the electrophilic boron reagent. researchgate.neted.ac.uk This brings the boron reagent into proximity with the target C-H bond, facilitating the borylation event. Various directing groups, including those containing nitrogen, oxygen, sulfur, and phosphorus, have been employed. researchgate.neted.ac.uk
Recent developments have highlighted the utility of this methodology for creating synthetically versatile organoboronate esters. researchgate.neted.ac.uk While early examples often required harsh conditions, newer catalytic systems have been developed that operate under milder conditions. rsc.org
Transmetalation is a widely used method for preparing boronic acid derivatives. nih.gov This process involves the exchange of a metallic or metalloid group on an organic substrate with a boron-containing reagent. The reaction is driven by the relative electronegativities of the metals and the formation of more stable bonds. wiley-vch.dewiley-vch.de
A common approach is the reaction of organolithium or Grignard reagents with trialkyl borates. nih.govorganic-chemistry.org However, a more direct transmetalation involves the exchange of silicon (Si) or tin (Sn) for boron. Trialkylaryl silanes and stannanes can be efficiently transmetalated with a boron halide, such as boron tribromide (BBr3). nih.govwiley-vch.dewiley-vch.de The resulting arylboron dihalide is then hydrolyzed during aqueous workup to yield the desired boronic acid. wiley-vch.dewiley-vch.de
This ipso-substitution reaction is thermodynamically favorable due to the formation of strong Si-Br or Sn-Br bonds and the B-C bond. mdpi.comwiley-vch.de
Examples of Transmetalation for Borinic Acid Synthesis:
| Substrate | Boron Reagent | Product Type | Reference |
| Bis-silane | BBr3 | Bis-dibromoborane intermediate | mdpi.com |
| Bis-stannylferrocene | BCl3 (via Hg intermediate) | Diboradiferrocene | mdpi.com |
| Arylstannanes | BCl3 | Diarylchloroborane | mdpi.com |
This table summarizes various transmetalation strategies used in the synthesis of borinic acid derivatives, which are closely related to boronic acids. mdpi.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a rapid and efficient pathway to complex molecules. chemrxiv.org The use of free boronic acids as building blocks in MCRs has been investigated to create large libraries of diverse and complex small molecules. rug.nl
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly well-suited for this purpose. nih.gov Studies have demonstrated the compatibility of unprotected phenylboronic acids in various IMCRs. For example, boronic acid derivatives have been successfully incorporated into drug-like scaffolds via Ugi four-component reactions (U-4CR) and Groebke-Blackburn-Bienaymé three-component reactions (GBB-3CR). nih.gov This approach allows for the rapid synthesis of complex boronic acid derivatives from simple starting materials. rug.nlrsc.org
Furthermore, these MCRs can be combined with subsequent transformations in a one-pot fashion. For instance, an MCR adduct containing a boronic acid can undergo a subsequent Suzuki coupling without purification of the intermediate, further increasing molecular complexity in a streamlined process. nih.gov
Functional Group Compatibility and Selectivity in Synthesis
A critical consideration in the synthesis of boronic acid derivatives is the compatibility of the chosen method with various functional groups present in the starting materials and products.
Traditional methods that rely on highly reactive organometallic intermediates, such as Grignard or organolithium reagents, often exhibit limited functional group tolerance. nih.govsigmaaldrich.com These strong nucleophiles and bases can react with sensitive groups like esters, nitriles, and ketones.
In contrast, modern methods offer significant advantages in this regard:
Directed C-H Borylation: Transition metal-catalyzed C-H borylation reactions are often compatible with a wide array of functional groups. rsc.org
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates serve as robust protected forms of boronic acids. They are stable to numerous harsh reagents (e.g., strong oxidants, acids, and bases) that would otherwise degrade a free boronic acid. The MIDA group can be easily removed under mild aqueous basic conditions to liberate the boronic acid, making them highly useful in multi-step synthesis. sigmaaldrich.com
Multicomponent Reactions: MCRs often proceed under mild conditions, allowing for the inclusion of functionalized building blocks. Research has shown that formyl-substituted boronic acids react well in GBB reactions, although steric hindrance from ortho-substituents can sometimes reduce efficiency. nih.gov
The selectivity of a synthetic method is also paramount. Directed C-H borylation provides excellent control over regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution where mixtures of ortho, meta, and para isomers can be formed. mdpi.commasterorganicchemistry.com Similarly, transmetalation from pre-functionalized silanes or stannanes ensures the borylation occurs at a specific, predetermined position. mdpi.com
Scalability and Efficiency of Synthetic Protocols for 4-Methoxyphenylboronic acid
The scalability and efficiency of a synthetic protocol are critical considerations for the large-scale production of 4-methoxyphenylboronic acid. The ideal process should be high-yielding, cost-effective, and safe to operate on an industrial scale.
One of the most widely used and scalable methods for the preparation of 4-methoxyphenylboronic acid is the Grignard reaction . prepchem.commnstate.edu This procedure involves the reaction of 4-bromoanisole with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 4-methoxyphenylmagnesium bromide. prepchem.com This organometallic intermediate is then reacted with a trialkyl borate, such as tri-isopropyl borate or trimethyl borate, at low temperatures. prepchem.comwisc.edu Subsequent acidic workup hydrolyzes the resulting boronate ester to afford 4-methoxyphenylboronic acid. A key advantage of this method is the relatively low cost of the starting materials. However, the formation of the Grignard reagent is highly exothermic and requires careful temperature control, which can be a challenge on a large scale. The process must also be conducted under strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture. mnstate.edu
An alternative approach involves the use of organolithium reagents . Lithiation of 4-bromoanisole or 4-chloroanisole with a strong base like butyllithium (B86547) at low temperatures (e.g., -78 °C) generates a highly reactive aryllithium species. rsc.org This intermediate is then quenched with a trialkyl borate to form the boronate ester, which is subsequently hydrolyzed. While this method can be very efficient and high-yielding, the use of pyrophoric butyllithium on a large scale necessitates specialized handling procedures and equipment to ensure safety.
More recently, palladium-catalyzed borylation reactions have gained prominence as a powerful and versatile method for the synthesis of arylboronic acids. nih.govnih.gov These reactions typically involve the coupling of an aryl halide (e.g., 4-iodoanisole (B42571) or 4-bromoanisole) with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂) or pinacol borane. nih.gov The reaction is catalyzed by a palladium complex, often in the presence of a suitable ligand and a base. nih.gov Palladium-catalyzed methods offer several advantages, including milder reaction conditions and excellent functional group tolerance, which can simplify the synthesis of more complex molecules. nih.gov While the cost of the palladium catalyst can be a concern for industrial-scale production, significant advances have been made in developing highly active catalysts that can be used at low loadings, as well as methods for catalyst recycling, making these processes more economically viable. nih.gov
The table below provides a comparative overview of these synthetic protocols, highlighting key parameters relevant to their scalability and efficiency.
| Parameter | Grignard Method | Organolithium Method | Palladium-Catalyzed Borylation |
| Starting Material | 4-bromoanisole | 4-bromoanisole, 4-chloroanisole chemicalbook.com | 4-iodoanisole, 4-bromoanisole, 4-chloroanisole nih.govnih.gov |
| Key Reagents | Magnesium, Trialkyl borate prepchem.com | Butyllithium, Trialkyl borate | Bis(pinacolato)diboron, Palladium catalyst, Ligand, Base nih.gov |
| Typical Solvents | Tetrahydrofuran, Diethyl ether | Tetrahydrofuran, Hexanes | Dioxane, Toluene |
| Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C prepchem.com | 80 °C to 110 °C |
| Reported Yields | 70-90% | 80-95% | 85-98% nih.gov |
| Scalability Challenges | Exothermic reaction control, Anhydrous conditions mnstate.edu | Use of pyrophoric reagents, Cryogenic temperatures | Catalyst cost and recycling |
| Purification | Recrystallization from water prepchem.com | Recrystallization, Chromatography | Recrystallization, Chromatography |
Mechanistic Investigations of Chemical Reactivity of Boronic Acid Derivative 1
Fundamental Reaction Pathways
The chemical reactivity of Boronic acid derivative 1 is fundamentally governed by the electron-deficient nature of its boron atom. The boron atom in its neutral state is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. wiley-vch.devt.edu This electronic configuration makes it a potent Lewis acid, capable of accepting electrons from Lewis bases. wiley-vch.denih.gov This Lewis acidity is the cornerstone of its primary reaction pathways: the formation of boronate ions through interaction with Lewis bases and the dynamic covalent formation of boronate esters with diols and polyols. ru.nlnih.govnih.gov
This compound is classified as a Lewis acid because its boron center can accept a pair of electrons. wiley-vch.demdpi.com In aqueous solutions, it exists in equilibrium with its conjugate base, a tetrahedral boronate anion. ru.nlnih.gov This transformation is not a Brønsted-Lowry proton donation from the hydroxyl group, but rather the addition of a hydroxide (B78521) ion from the solution to the boron atom. nih.gov The acidity, represented by the pKa value, is a critical parameter that dictates the position of this equilibrium and is significantly influenced by the nature of the organic substituent (R-group) on the boron atom. wiley-vch.denih.gov For instance, aryl boronic acids are generally more acidic than their alkyl counterparts due to the electronic effects of the aromatic ring. nih.gov Electron-withdrawing groups on an aryl substituent increase Lewis acidity and lower the pKa, while electron-donating groups have the opposite effect. wiley-vch.denih.gov
| Boronic Acid | pKa | Reference |
|---|---|---|
| Boric acid | 9.2 | wiley-vch.de |
| Phenylboronic acid | 8.8 | wiley-vch.de |
| p-Tolylboronic acid | 9.3 | wiley-vch.de |
| o-Tolylboronic acid | 9.7 | wiley-vch.de |
| p-Nitrophenylboronic acid | 7.1 | wiley-vch.de |
| 3-Pyridylboronic acid | ~4.0 | wiley-vch.de |
The vacant p-orbital on the boron atom of this compound readily interacts with various Lewis bases. wiley-vch.de The most common interaction in aqueous media is with the hydroxide ion (OH⁻), leading to the formation of the anionic hydroxyboronate. nih.govwiley-vch.de This reaction is a fundamental equilibrium that governs the pH-dependent behavior of the compound. nih.gov
Beyond hydroxide, this compound can also form stable complexes with other Lewis bases such as fluoride (B91410) (F⁻) and cyanide (CN⁻). mdpi.comnih.gov The affinity for these anions is dependent on the Lewis acidity of the boron center. nih.gov The interaction with fluoride is particularly strong and can lead to the formation of fluoroborate species. mdpi.com This reactivity has been harnessed in the development of fluoride sensors. mdpi.com Similarly, cyanide can coordinate with the boron atom, and systematic studies have been conducted to probe the binding affinities and the influence of the boronic acid's substituents on the stability of the resulting complex. nih.gov
Upon interaction with a Lewis base like hydroxide, this compound undergoes a change in both geometry and hybridization. wiley-vch.deaablocks.com The boron atom transitions from a trigonal planar, sp²-hybridized state to a tetrahedral, sp³-hybridized state. wiley-vch.deaablocks.com This resulting species is the tetrahedral boronate anion. nih.govru.nl This structural change is crucial for the compound's subsequent reactivity, particularly in ester formation with diols. wiley-vch.de The formation of the tetrahedral boronate is an equilibrium process, and at a pH higher than the pKa of the boronic acid, the anionic tetrahedral form becomes the predominant species in solution. nih.gov This conformational transition from a planar acid to a tetrahedral anion is an essential prerequisite for many of the biological and material science applications of boronic acids. researchgate.net
A defining characteristic of this compound is its ability to engage in dynamic covalent chemistry (DCvC). nih.govacs.org This is most prominently demonstrated through its reaction with compounds containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters. nih.govacs.org This esterification reaction is reversible, allowing the bonds to form and break under specific conditions, which is the hallmark of DCvC. nih.govrsc.org The equilibrium of this reaction is highly sensitive to pH, temperature, and the concentrations of the reactants. rsc.org This reversible covalent bonding has been widely exploited in the creation of self-healing materials, stimuli-responsive hydrogels, and molecular sensors. nih.govacs.orgwur.nl
This compound forms stable five- or six-membered cyclic esters upon reaction with cis-1,2- and 1,3-diols, respectively. nih.govresearchgate.net This binding is covalent yet reversible, particularly in aqueous environments. wiley-vch.deresearchgate.net The stability of the formed boronate ester is dependent on several factors, including the structure and stereochemistry of the diol, the pKa of the boronic acid, and the pH of the solution. wiley-vch.denih.gov The reaction is generally favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate anion is present in higher concentrations. vt.eduwiley-vch.de This pH-dependent reversible binding is the basis for using boronic acids in sensing applications, particularly for saccharides, which are rich in diol moieties. nih.govresearchgate.net
The mechanism of boronate ester formation has been the subject of detailed kinetic and equilibrium investigations. wiley-vch.de Early studies suggested that the reaction proceeds primarily through the highly reactive tetrahedral boronate anion, which was estimated to react with diols at a rate at least 10⁴ times faster than the neutral trigonal boronic acid. wiley-vch.deaablocks.com This pathway involves the displacement of a hydroxide ion from the boronate by the diol. wiley-vch.de
| Diol | Binding Constant (Keq, M-1) | pH | Reference |
|---|---|---|---|
| Ethylene Glycol | 5.5 | Varies | wiley-vch.de |
| 1,3-Propanediol | 2.5 | Varies | wiley-vch.de |
| Glycerol (1,2-diol unit) | 38 | Varies | wiley-vch.de |
| Glucose | ~20 | 7.4 | nih.govacs.org |
| Fructose (B13574) | ~430 | 7.4 | nih.govacs.org |
| Sorbitol | ~120 | 7.4 | nih.govacs.org |
Dynamic Covalent Chemistry via Boronate Esterification
Influence of pH and Solvent on Equilibrium
Boronic acid derivatives, such as this compound, are Lewis acids characterized by a boron atom with a vacant p-orbital. nih.govresearchgate.net In aqueous solutions, they exist in an equilibrium between a neutral, trigonal planar sp²-hybridized form and an anionic, tetrahedral sp³-hybridized boronate form upon reaction with a Lewis base like a hydroxide ion. nih.govresearchgate.net This equilibrium is significantly influenced by the pH of the solution. nih.govresearchgate.net
At physiological pH, the uncharged trigonal form is predominant. nih.gov However, in more alkaline solutions (pH > pKa), the equilibrium shifts towards the anionic tetrahedral form. nih.gov The pKa value of a boronic acid can vary, typically between 4 and 10, depending on the electronic properties of the substituent attached to the boron atom. nih.gov For aryl boronic acids, electron-withdrawing groups decrease the pKa, making the acid stronger, while electron-donating groups increase the pKa. nih.gov The stability of the resulting boronic esters formed with diols is also pH-dependent, with ester formation being more favorable at a pH above the pKa of the boronic acid. nih.gov
The solvent also plays a critical role in the equilibrium and reactivity. rsc.org The formation of stable imine bonds in iminoboronate chemistry, for instance, is markedly improved in aqueous environments over a pH range of 6–10 due to the formation of the iminoboronate structure. rsc.org Computational studies have shown that water molecules can promote reactions like boric acid esterification by stabilizing the transition state. figshare.com
| Factor | Influence on Equilibrium | Research Finding |
| pH | Governs the ratio of trigonal acid to tetrahedral boronate. | In aqueous solutions with pH values higher than the pKa, boronic acids are converted to their anionic tetrahedral forms. nih.gov |
| Substituents | Alters the acidity (pKa) of the boronic acid. | Electron-withdrawing groups attached to an aromatic boronic acid decrease the pKa value, while electron-donating groups increase it. nih.gov |
| Solvent | Can stabilize intermediates and affect reaction rates. | The addition of a boronic acid moiety to certain aldehydes markedly improves thermodynamic stability in aqueous environments. rsc.org |
Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation
This compound is a versatile building block in organic synthesis, primarily utilized in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govwiley-vch.de Its most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which joins an organoboron compound with an organic halide to form a new C-C bond, typically between two sp²-hybridized carbons. nih.govrsc.orgdntb.gov.ua
Beyond C-C bond formation, these derivatives are crucial in copper-promoted reactions for creating carbon-heteroatom bonds. researchgate.net The Chan-Lam coupling, for example, uses boronic acids to react with compounds containing N-H or O-H bonds, forming new carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds, respectively. researchgate.netwikipedia.org Rhodium(I) complexes also catalyze the addition of boronic acids to various substrates like aldehydes and alkenes. rsc.orgwiley-vch.de The utility of this compound extends to a range of other transformations, including conjugate additions and Heck-type couplings. wikipedia.orgwiley-vch.de The in-situ preparation of reactive boronic acids has enabled their use in controlled, iterative C-C bond-forming sequences. shu.ac.uk
| Reaction Type | Catalyst | Bond Formed | Description |
| Suzuki-Miyaura Coupling | Palladium | C-C | Cross-coupling of a boronic acid derivative with an organic halide or triflate. nih.govrsc.org |
| Chan-Lam Coupling | Copper | C-N, C-O | Reaction of a boronic acid derivative with an amine or alcohol. researchgate.netwikipedia.org |
| Rhodium-Catalyzed Addition | Rhodium | C-C | Addition of the organic group from the boronic acid to carbonyls and alkenes. rsc.orgwiley-vch.de |
The catalytic cycles of cross-coupling reactions involving this compound are defined by several key mechanistic steps, including oxidative addition and reductive elimination. youtube.comresearchgate.net Oxidative addition is typically the initial step, where a low-valent transition metal catalyst, such as Palladium(0), inserts into the bond of an organic halide (R-X). acs.orgacs.org This process increases the oxidation state and coordination number of the metal center (e.g., from Pd(0) to Pd(II)). youtube.com The facility of this step can be influenced by the electronic properties of the substrates; for instance, in some gold-catalyzed systems, electron-rich aryl iodides react faster than electron-poor ones. acs.org
Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.orgyoutube.com In this stage, the two organic fragments that have been brought together on the metal center—one from the organic halide and one from the boronic acid derivative via transmetalation—are coupled, forming the new C-C or C-X bond. mdpi.com This step simultaneously reduces the oxidation state of the metal catalyst (e.g., from Pd(II) back to Pd(0)), regenerating it for the next catalytic turnover. youtube.com The equilibrium between oxidative addition and reductive elimination can be influenced by the electronic properties of the metal complex; electron-rich metal centers tend to favor oxidative addition, while electron-poor centers favor reductive elimination. youtube.com
Transmetalation is the pivotal step in cross-coupling reactions where the organic moiety from this compound is transferred to the activated transition metal catalyst. nih.govrsc.org In the context of the Suzuki-Miyaura reaction, after the oxidative addition of an organic halide to the palladium(0) center, the resulting Pd(II) complex undergoes transmetalation with the boronic acid derivative. rsc.org This process involves the migration of the alkyl or aryl group from the boron atom to the palladium atom, forming a new palladium-carbon bond. rsc.org
Stereochemical Aspects of Reactions Involving this compound
Reactions involving chiral boronic acid derivatives can proceed with a high degree of stereochemical control, allowing for the synthesis of enantioenriched products. rsc.org The stereospecific coupling of chiral secondary and tertiary boronic esters, for example, can be achieved with complete retention of stereochemistry at the carbon center bearing the boron atom. acs.org This means that the configuration of the stereocenter in the starting boronic ester is faithfully transferred to the final product. rsc.org
The stereochemical outcome of a reaction can be dependent on the specific reagents and catalysts employed. beilstein-journals.org For instance, in the Suzuki cross-coupling of certain vinyl triflates, the choice of palladium catalyst and its associated ligands can determine whether the product is formed with retention or inversion of the double bond's configuration. beilstein-journals.org Mechanistic pathways for stereochemical transformation often involve the formation of a boronate complex. rsc.org Depending on the subsequent reaction with an electrophile, this complex can lead to products with either inversion (Sₑ2inv pathway) or retention of configuration. rsc.org This control over stereochemistry is critical in the synthesis of complex molecules where specific three-dimensional arrangements of atoms are required. rsc.org
Spectroscopic and Computational Analysis of Reaction Intermediates
The elucidation of reaction mechanisms involving this compound relies heavily on a combination of spectroscopic and computational methods to identify and characterize transient intermediates. nih.govwiley-vch.demdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for these investigations. nih.gov Techniques such as ¹H, ¹¹B, and ¹⁹F NMR have been used to directly observe pre-transmetalation intermediates in Suzuki-Miyaura reactions, providing concrete evidence for the structures of these fleeting species. nih.govacs.org
Computational chemistry, especially Density Functional Theory (DFT), complements these experimental observations by providing detailed energetic and structural information about reaction pathways. figshare.comrsc.org DFT calculations can map out the energy profiles of key steps like oxidative addition and reductive elimination, identify transition state structures, and explain the influence of substituents or solvents on reaction rates. acs.orgrsc.org For example, computational studies have supported the direct transmetalation of boronic esters without prior hydrolysis and have helped explain the thermodynamic favorability of forming certain boronate esters over others. nih.govnih.gov The synergy between spectroscopic experiments and computational analysis provides a robust understanding of the complex reaction intermediates and transition states that govern the reactivity of this compound. figshare.com
| Technique | Application in Studying this compound Intermediates | Key Findings |
| NMR Spectroscopy | Direct observation and characterization of reaction intermediates in solution. | Confirmed the existence of discrete pre-transmetalation intermediates with Pd-O-B linkages. nih.gov |
| DFT Calculations | Modeling of reaction pathways, transition states, and reaction energetics. | Revealed that boronic esters can transmetalate directly without prior hydrolysis and clarified the thermodynamics of boronate ester formation. nih.govnih.gov |
| UV-vis Spectroscopy | Monitoring reaction kinetics and determining stability constants of complexes. | Used to measure observed stability constants (Kobs) for boronate esters at various pH levels. acs.org |
Advanced Applications in Catalysis Involving Boronic Acid Derivative 1
Organocatalysis and Metal-Free Catalysis
In the realm of organocatalysis, Boronic acid derivative 1 functions as a potent Lewis acid catalyst, activating a variety of functional groups and promoting key bond-forming reactions without the need for transition metals. nih.govrsc.org This mode of catalysis is particularly attractive from a green chemistry perspective, as it often proceeds under mild conditions with high atom economy. nih.govrsc.org
A significant application of this compound in organocatalysis is its ability to activate hydroxyl and carboxyl groups. rsc.orgresearchgate.netnih.gov This activation is achieved through the formation of a reversible covalent bond between the boronic acid and the hydroxyl group, which enhances the electrophilicity of the substrate and facilitates subsequent nucleophilic attack. rsc.orgnih.gov This strategy has been successfully employed in a variety of transformations, including the formation of ethers, esters, and other valuable organic molecules. rsc.orgnih.gov
The catalytic activation of hydroxyl groups by this compound offers a mild and selective alternative to traditional methods that often require harsh conditions and the use of stoichiometric activating agents. rsc.orgresearchgate.net This approach has proven particularly useful in the functionalization of complex molecules, such as carbohydrates, where selective reaction at a specific hydroxyl group is often challenging. nih.govresearchgate.net
This compound is an effective catalyst for condensation reactions, most notably in the formation of amides and esters. ucl.ac.uknih.govnih.govorgsyn.org In these reactions, the boronic acid activates the carboxylic acid component, facilitating its reaction with an amine or alcohol nucleophile. nih.govresearchgate.net This catalytic approach provides a direct and efficient method for the synthesis of these important functional groups, avoiding the need for pre-activation of the carboxylic acid. ucl.ac.ukorgsyn.org
The mechanism of boronic acid-catalyzed amidation is thought to involve the formation of a reactive acylboronate intermediate, which is highly susceptible to nucleophilic attack by the amine. nih.gov This process is often carried out under dehydrative conditions to drive the reaction to completion. nih.govscispace.com The mild reaction conditions and broad substrate scope make this methodology highly attractive for the synthesis of a wide range of amides, including those with sensitive functional groups. ucl.ac.ukresearchgate.net
Table 1: Examples of this compound Catalyzed Condensation Reactions
| Carboxylic Acid | Amine/Alcohol | Product | Catalyst Loading (mol%) | Yield (%) | Reference |
| Benzoic acid | Benzylamine | N-Benzylbenzamide | 5 | 95 | nih.gov |
| Phenylacetic acid | Aniline | N-Phenyl-2-phenylacetamide | 10 | 88 | researchgate.net |
| 4-Phenylbutyric acid | Benzylamine | N-Benzyl-4-phenylbutanamide | 5 | 92 | scispace.com |
| Acetic Acid | Ethanol (B145695) | Ethyl acetate | 10 | 75 | rsc.org |
Catalytic Activation of Dicarbonyl Pronucleophiles
This compound can also be employed to activate dicarbonyl compounds as pronucleophiles in various asymmetric transformations. nih.gov This activation strategy relies on the ability of the boronic acid to form a chiral complex with the dicarbonyl substrate, thereby controlling the stereochemical outcome of the subsequent reaction. This approach has been successfully applied to a range of organocatalytic reactions, providing access to enantioenriched products with high levels of stereocontrol. nih.gov
Role in Transition Metal-Catalyzed Processes
While this compound exhibits significant catalytic activity on its own, it is perhaps best known for its indispensable role as a nucleophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.netnih.gov These reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. nih.govfrontierspecialtychemicals.com
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide range of organic halides and organoboron compounds, such as this compound. rsc.orgresearchgate.netlibretexts.org This palladium-catalyzed reaction is characterized by its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. frontierspecialtychemicals.comlibretexts.orgnih.gov
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid derivative to the palladium(II) center, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst. nih.govyonedalabs.com this compound plays a crucial role in the transmetalation step, which is often the rate-determining step of the reaction. rsc.orgresearchgate.net The nature of the boronic acid derivative can have a significant impact on the efficiency and selectivity of the coupling reaction. nih.govacs.org
Table 2: Selected Examples of Suzuki-Miyaura Cross-Coupling Reactions Involving Boronic Acid Derivatives
| Aryl Halide | This compound | Product | Catalyst System | Yield (%) | Reference |
| 4-Iodoanisole (B42571) | Phenylboronic acid | 4-Methoxybiphenyl | Pd(PPh₃)₄/Na₂CO₃ | 95 | acs.org |
| 1-Bromonaphthalene | 2-Thiopheneboronic acid | 1-(2-Thienyl)naphthalene | PdCl₂(dppf)/K₃PO₄ | 88 | nih.gov |
| 3-Chloropyridine | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)pyridine | Pd(OAc)₂/SPhos/K₃PO₄ | 92 | nih.gov |
Chan-Lam-Evans Coupling
The Chan-Lam-Evans coupling is a copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, typically between an arylboronic acid, such as this compound, and an amine or alcohol. wikipedia.orgorganic-chemistry.org This reaction provides a powerful and versatile method for the synthesis of aryl amines, ethers, and other heteroatom-containing compounds. st-andrews.ac.ukresearchgate.net
Unlike the palladium-catalyzed Suzuki-Miyaura reaction, the Chan-Lam-Evans coupling is often carried out in the presence of an oxidant, such as air or oxygen, which is believed to facilitate the regeneration of the active copper catalyst. organic-chemistry.orgresearchgate.net The reaction is known for its mild conditions, often proceeding at room temperature and open to the air, and its tolerance of a wide range of functional groups. wikipedia.orgacs.org The mechanism is thought to involve the formation of a copper-aryl intermediate, which then undergoes reductive elimination with the amine or alcohol to form the desired product. wikipedia.orgst-andrews.ac.uk
Other Cross-Coupling and Coupling Reactions
Beyond the well-established Suzuki-Miyaura reaction, this compound and its related esters have emerged as versatile partners in a variety of other advanced cross-coupling and coupling reactions. These methodologies often leverage alternative activation modes, such as photoredox catalysis and direct C-H functionalization, to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions.
Photoredox-Mediated Radical Couplings
Visible-light photoredox catalysis has become a powerful tool for generating radical species from this compound. rsc.org In this approach, a photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) process with a Lewis base-activated form of the boronic acid derivative. This oxidation generates a carbon-centered radical that can participate in various coupling reactions.
A key strategy involves the use of a dual catalytic system comprising a Lewis base (e.g., quinuclidin-3-ol or 4-dimethylaminopyridine) and a photoredox catalyst. nih.gov The Lewis base coordinates to the boron atom of the boronic acid or its trimeric boroxine (B1236090) form, creating a redox-active ate-complex. This complex is more readily oxidized by the excited photocatalyst to generate the desired radical intermediate. nih.govresearchgate.net This methodology has been successfully applied to redox-neutral C-C bond formation, such as Giese-type additions, where alkyl and aryl radicals generated from boronic acid derivatives are added to electron-deficient olefins. nih.gov An acridium-based organic photocatalyst has been identified as an efficient and cost-effective alternative to expensive iridium-based catalysts for these transformations. rsc.org
The scope of this radical-based approach has been extended to Minisci-type reactions for the functionalization of N-heteroarenes. researchgate.net Merging photoredox catalysis with cobalt catalysis enables the use of various boronic acids as alkyl radical precursors for the C-H alkylation of these important heterocyclic scaffolds under mild conditions. researchgate.net
Direct C-H Functionalization
This compound is also utilized in direct C-H functionalization reactions, which offer an atom-economical alternative to traditional cross-couplings that require pre-functionalized substrates. acs.org These reactions involve the direct coupling of a C-H bond with the boronic acid derivative.
One approach involves the silver-catalyzed addition of boronic acids to quinones. nih.gov This reaction proceeds at room temperature using catalytic silver(I) nitrate and a persulfate co-oxidant. The mechanism is believed to involve the generation of a nucleophilic radical from the boronic acid, which then adds to the quinone, followed by in-situ reoxidation to the functionalized quinone product. nih.gov This method is scalable and tolerates a wide range of alkyl and aryl boronic acids. nih.gov
In another example, iridium-catalyzed C-H activation has been employed for the late-stage borylation of complex molecules, such as indole derivatives, to install a boronic ester. rsc.org This boronic ester serves as a versatile handle for subsequent transformations, including oxidation to a hydroxyl group or participation in Chan-Lam cross-coupling reactions to form C-O or C-N bonds. rsc.org Furthermore, transition-metal-free methods have been developed for the synthesis of ketones via the C-H functionalization of aldehydes with boronic acids, driven by nitrosobenzene as a reagent. nih.gov
Asymmetric Catalysis with Chiral this compound Analogs
Chiral boronic acid derivatives are highly valuable intermediates in organic synthesis, enabling the construction of stereogenic centers with high levels of control. nih.gov The development of catalytic asymmetric methods to synthesize these chiral building blocks and their subsequent application in stereoselective transformations is a significant area of research.
A notable strategy for synthesizing chiral tertiary boronic esters is through oxime-directed catalytic asymmetric hydroboration (CAHB). nih.gov In this rhodium-catalyzed process, an achiral borane such as pinacolborane adds across a C=C double bond in β,γ-unsaturated oxime ether substrates. The oxime group directs the regiochemistry of the addition to form the tertiary boronic ester, while a chiral phosphoramidite or phosphite ligand controls the enantioselectivity. nih.gov This method is effective for both methylidene and trisubstituted alkene substrates, providing access to functionalized tertiary organoboronates with good yields and high enantiomeric ratios. nih.gov
Another powerful application is the catalytic desymmetrization of prochiral molecules. Novel C2-symmetric chiral borinic acids have been designed and synthesized for the highly enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols. acs.org This reaction provides access to valuable chiral diols that contain a quaternary stereocenter, a motif that is often challenging to construct. The catalytic cycle is proposed to involve a tetracoordinate borinate intermediate, as supported by 11B NMR studies. acs.org
The synthesis of more complex chiral structures has also been achieved. For instance, a method for synthesizing 1,2-bis(boronic) esters featuring acyclic and non-adjacent 1,3-stereocenters has been developed. nih.gov This addresses the long-standing challenge of controlling stereochemistry between distant chiral centers in an acyclic system. The reaction involves a migratory coupling of gem-diborylalkanes with 1,2-bis(boryl)alkenes and proceeds with excellent enantioselectivity and diastereoselectivity. nih.gov
Mechanistic Studies in this compound Catalysis
Understanding the reaction mechanisms underlying catalysis with this compound is crucial for optimizing existing methods and developing new transformations. Mechanistic investigations, combining kinetic analysis, structural characterization of intermediates, and computational studies, have provided significant insights into how these reagents function in various catalytic cycles.
Mechanism of Photoredox Activation
In the photoredox-mediated generation of radicals from boronic acid derivatives, a key mechanistic feature is the initial activation of the boronic acid or ester by a Lewis base. nih.gov Studies have shown that the Lewis base coordinates to the electron-deficient boron center, forming a tetracoordinate boronate "ate"-complex. rsc.orgnih.gov This complex has a lower oxidation potential than the neutral, trivalent boronic acid derivative, making it susceptible to single-electron oxidation by the excited photocatalyst. rsc.org Following this SET event, the resulting radical cation undergoes rapid C-B bond cleavage to release a carbon-centered radical and the neutral boron species, which can then re-enter the catalytic cycle. The use of imines as both a substrate and a Lewis base activator in a four-component reaction represents a novel activation strategy within this mechanistic framework. chemrxiv.org
Mechanism of Transmetalation in Cross-Coupling
For traditional cross-coupling reactions like the Suzuki-Miyaura coupling, the transmetalation step—the transfer of the organic group from boron to the palladium catalyst—is a critical part of the catalytic cycle. rsc.org Detailed mechanistic studies have challenged the long-held belief that boronic acids must first be hydrolyzed to a boronate anion to undergo transmetalation. Structural, kinetic, and computational investigations have revealed that boronic esters can transmetalate directly to a palladium-hydroxide complex without prior hydrolysis. nih.govacs.org Pre-transmetalation intermediates, where the boronic ester coordinates to the palladium center, have been observed and characterized. nih.govacs.org Two key factors were identified as crucial for enabling the transfer of the organic group: the ability to generate an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to boron. nih.govacs.org
Mechanistic Insights from Other Boron-Catalyzed Reactions
Studies on other boron-catalyzed reactions, such as direct amidation, have also provided valuable mechanistic information. Investigations into the interactions between amines, carboxylic acids, and boronic acid catalysts have revealed the importance of B-N interactions and the formation of B-O-B species. rsc.org In boron-catalyzed direct amidation, it is proposed that the reaction does not proceed through a simple boric anhydride (B1165640). Instead, catalytic cycles involving species with B-N bonds or dimeric boron intermediates are likely operative. rsc.orgresearchgate.net Kinetic studies showing a first-order dependence on the catalyst concentration and a positive interaction between the amine and catalyst concentrations support mechanisms where the active species contains both boron and nitrogen components. rsc.org
Supramolecular Chemistry and Materials Science of Boronic Acid Derivative 1
Self-Assembly and Ordered Structures
The self-assembly of Boronic acid derivative 1 is driven by a combination of directional hydrogen bonding and coordination interactions involving the boronic acid moiety. These interactions guide the spontaneous organization of molecules into well-defined, higher-order structures.
Hydrogen bonding is a primary driving force in the self-assembly of this compound. The two hydroxyl groups of the boronic acid functional group can act as both hydrogen bond donors and acceptors, facilitating the formation of robust and directional intermolecular connections. In the solid state, arylboronic acids frequently form hydrogen-bonded dimers, where two molecules are linked through a pair of O-H---O hydrogen bonds. These dimeric units can then further assemble into extended networks and layered structures through additional hydrogen bonding. mdpi.comacs.org
The strength and directionality of these hydrogen bonds play a crucial role in determining the crystal architecture of materials derived from this compound. acs.org The formation of these non-covalent interactions is a key element in the design of new porous solids and other supramolecular assemblies. mdpi.com The ability of the boronic acid group to form multiple, and sometimes robust, hydrogen bonds enhances its affinity for other molecules, a principle that is fundamental to its use in molecular recognition. rsc.org
Table 1: Hydrogen Bonding Parameters in Self-Assembled Boronic Acid Structures
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Self-Assembly |
| Dimer Formation | B-O-H | O=B | 2.6 - 2.8 | Primary motif for self-assembly |
| Inter-dimer Linkage | B-O-H | O-H (of another dimer) | 2.7 - 2.9 | Formation of extended 1D, 2D, or 3D networks |
| Solvated Structures | B-O-H | Solvent (e.g., H₂O) | Variable | Influences crystal packing and morphology |
Coordination Chemistry with Boron Center
The boron atom in this compound is a Lewis acid, meaning it has a vacant p-orbital and can accept a pair of electrons. This property allows it to form coordinate covalent bonds with Lewis bases, such as amines and carboxylates. This interaction leads to a change in the geometry of the boron center from trigonal planar (sp²) to tetrahedral (sp³), forming a boronate species. nih.govacs.org
This coordination is a cornerstone of the supramolecular chemistry of boronic acids. For instance, co-crystallization of phenylboronic acids with bipyridines results in supramolecular assemblies held together by hydrogen bonds between the boronic acid hydroxyl groups and the nitrogen atoms of the bipyridine. mdpi.com The reversible nature of this B-N coordination bond is exploited in the design of dynamic chemical systems and self-assembling macrocycles and cages.
The predictable and directional nature of both hydrogen bonding and coordination interactions involving this compound enables the rational design of complex supramolecular frameworks. By choosing appropriate complementary molecules (linkers) that can interact with the boronic acid groups at defined angles, it is possible to construct porous, crystalline materials analogous to metal-organic frameworks (MOFs), often referred to as covalent organic frameworks (COFs) when the linkages are covalent.
The self-condensation of boronic acids can lead to the formation of boroxines, which are six-membered rings of alternating boron and oxygen atoms. This reaction can be used to create robust, porous polymer networks. Furthermore, the reaction of diboronic acids with polytopic linkers containing diol or pyridine (B92270) functionalities has been successfully employed to generate discrete macrocycles and cage-like structures through self-assembly processes. mdpi.com These frameworks often exhibit propensities for including guest molecules, making them promising for applications in separations and sensing. mdpi.com
Integration into Polymeric Systems
The incorporation of this compound into polymer structures imparts unique functionalities, leading to materials that can respond to external stimuli. This has opened up a wide range of applications, from sensing to drug delivery.
Polymers can be functionalized with this compound in several ways. One common method is the copolymerization of a monomer bearing the boronic acid moiety with other monomers. This allows for precise control over the amount and distribution of the boronic acid groups along the polymer chain. rsc.org Another approach is the post-polymerization modification of a pre-existing polymer with a molecule containing this compound. rsc.org
These boronic acid-decorated polymers are renowned for their responsiveness to diols, such as saccharides. mdpi.com This property is the basis for their extensive use in the development of glucose sensors. mdpi.comrsc.org The interaction between the boronic acid and the diol is a reversible covalent bond, forming a boronate ester. This reaction can induce changes in the polymer's properties, such as its solubility or conformation.
Table 2: Methods for Synthesizing Boronic Acid-Containing Polymers
| Polymerization Method | Description | Advantages |
| Direct Polymerization of Boronic Acid Monomers | Copolymerization of monomers containing unprotected boronic acid groups. | Direct incorporation of the functional group. |
| Polymerization of Protected Boronate Ester Monomers | Polymerization of monomers where the boronic acid is protected as an ester, followed by deprotection. | Avoids issues with the reactivity of the boronic acid during polymerization. |
| Post-Polymerization Modification | Chemical modification of a pre-formed polymer to introduce boronic acid functionalities. | Allows for the use of a wide range of polymer backbones. |
Stimuli-Responsive Polymer Gels
Polymer gels, or hydrogels, are cross-linked polymer networks that are swollen with a solvent, typically water. When this compound is incorporated into a hydrogel, the material can become responsive to specific stimuli, particularly changes in pH and the concentration of diols like glucose. nih.govrsc.org
The cross-linking of these gels can be achieved through the formation of boronate esters between the boronic acid groups on the polymer chains and a diol-containing cross-linker, or even with diol groups on adjacent polymer chains. acs.org Because the formation of these boronate esters is reversible, the cross-links are dynamic. This allows the gel to exhibit "smart" behaviors. For example, in the presence of glucose, a competitive binding can occur, where glucose displaces the diol cross-linker, leading to a change in the swelling of the gel. nih.gov This glucose-responsive swelling and deswelling can be harnessed for the controlled release of encapsulated molecules, such as insulin (B600854). acs.orgnih.gov
Furthermore, the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent. acs.org This allows for the creation of pH-responsive hydrogels, where changes in pH alter the charge and hydrophilicity of the polymer network, causing the gel to swell or shrink. rsc.org The combination of pH and glucose sensitivity makes these materials highly attractive for biomedical applications, including the development of self-regulated drug delivery systems. mdpi.comnih.gov
Applications in Advanced Materials
Boronic acid derivatives represent a versatile class of compounds whose unique chemical properties are being harnessed for the development of a wide range of advanced materials. The ability of the boron atom to reversibly form covalent bonds with diols, coupled with its distinct electronic characteristics, makes it a valuable component in materials designed for optoelectronics, nanotechnology, and radiation shielding.
The functionalization of dye platforms with boronic acid derivatives has led to the creation of sophisticated optoelectronic materials. A notable example is the development of Boronic Acid Derived Salicylidenehydrazone (BASHY) complexes, which serve as highly efficient fluorescent dyes. acs.org The design of these complexes allows for functional tuning via the boronic acid residue, which is generally electronically orthogonal to the dye's photophysical properties. acs.orgresearchgate.net This means that modifications can be made to the boronic acid moiety to tailor the material for specific applications without significantly altering its core optical characteristics, such as emission color or Stokes shift. acs.org
These BASHY complexes exhibit impressive photophysical parameters, including high fluorescence quantum yields (approximately 0.5–0.7) and significant brightness (around 35,000–40,000 M⁻¹ cm⁻¹). acs.org Furthermore, they display two-photon absorption (2PA) cross-sections in the range of 200–300 GM, making them suitable for applications in bioimaging and optoelectronics. acs.org The versatility offered by the boronic acid component opens up a broad spectrum of potential uses for these materials. acs.orgresearchgate.net
| Property | Value | Source |
| Fluorescence Quantum Yield | ~0.5–0.7 | acs.org |
| Brightness | ~35,000–40,000 M⁻¹ cm⁻¹ | acs.org |
| Two-Photon Absorption (2PA) Cross Section | ~200–300 GM | acs.org |
This table summarizes the characteristic photophysical properties of Boronic Acid Derived Salicylidenehydrazone (BASHY) complexes.
Boronic acid derivatives are increasingly used to functionalize the surface of nanomaterials, creating hybrid materials with tailored properties for biomedical and sensing applications. nih.govresearchgate.net Nanoparticles such as carbon dots and graphene oxides, when modified with boronic acids, gain the ability to interact reversibly with molecules containing cis-diol groups, such as saccharides, glycoproteins, and ribonucleic acids. nih.govacs.orgnih.gov
This unique reactivity stems from the Lewis acidic nature of the boron atom, which forms stable but reversible boronate esters with diols. nih.govrsc.org This interaction is the basis for developing nanomaterials for applications like bioimaging, biosensing, and as antiviral inhibitors. nih.govresearchgate.net For instance, phenylboronic acid-functionalized nanomaterials have been engineered to enhance targeting of cancer cells by binding to the overexpressed sialic acid on their surfaces. researchgate.net The multivalent interactions afforded by decorating a nanoparticle surface with multiple boronic acid groups can significantly improve targeting and binding efficiency. nih.gov
| Nanomaterial Base | Boronic Acid Application | Targeted Molecule Type | Reference |
| Carbon Dots (CDs) | Bioimaging, Biosensing, Antiviral | Saccharides, Glycoproteins | nih.govacs.org |
| Graphene Oxides | Biosensing, Drug Delivery | Diol-containing biomolecules | nih.gov |
| Polymeric Particles | Targeted Drug Delivery | Sialic Acid, Glucose | researchgate.net |
This table provides examples of hybrid nanomaterials created by modifying base nanoparticles with boronic acid derivatives for various applications.
The element boron, particularly the isotope boron-10 (B1234237), possesses a very high neutron capture cross-section, making it an excellent material for neutron shielding. eichrom.commcmaster.ca Boronic acid derivatives, as carriers of boron, can be incorporated into polymer matrices to create lightweight, processable, and effective neutron shielding materials. google.comaesj.net
These materials function by moderating high-energy neutrons through elements like hydrogen in the polymer matrix and subsequently absorbing the thermalized neutrons via the boron atoms. eichrom.com The addition of boron compounds reduces the production of high-energy secondary gamma radiation that can result from neutron capture by other elements like hydrogen. eichrom.com Boronic acid esters have been mixed with monomers like alkyl methacrylates before polymerization to create optically transparent polymer compositions with significant neutron shielding capabilities. google.com The boron content in the final material is a critical parameter; a higher boron content generally increases shielding performance, though it can also affect the mechanical properties of the polymer. google.com Research has shown that incorporating boric acid into materials like EPDM rubber or natural rubber enhances their neutron attenuation capabilities. mcmaster.caaesj.net
| Matrix Material | Boron Compound | Key Finding | Reference |
| Alkyl Methacrylate/Styrene | Saturated Boric Acid Ester | Creates optically-transparent shielding material. | google.com |
| Natural Rubber | Boric Acid, Borax | Shielding capability is sensitive to boron concentration and material thickness. | aesj.net |
| EPDM Rubber | Boric Acid | Adding 20 wt% boric acid reduced neutron beam intensity to below 20%. | mcmaster.ca |
| Polyethylene (B3416737) | Borated Compounds | Borated polyethylene is a common material for capturing thermalized neutrons. | eichrom.com |
This table illustrates the use of boronic acid derivatives and other boron compounds in various matrix materials for neutron shielding applications.
Dynamic Covalent Systems and Adaptable Materials
The ability of boronic acids to form reversible covalent bonds, particularly boronate esters with diols, is a cornerstone of dynamic covalent chemistry (DCC). rsc.orgnih.govacs.org This chemistry allows for the creation of chemical systems and materials that can change their constitution by rearranging their covalent bonds in response to external stimuli, such as changes in pH or the presence of competing diols. rsc.orgacs.orgacs.org
This dynamic nature has been exploited to construct adaptable materials with novel functionalities. For example, macromolecular stars and polymer networks cross-linked with boronic ester linkages can be assembled and disassembled on demand. acs.org This reversible cross-linking is the basis for developing self-healing materials, where broken bonds can reform under specific conditions. rsc.org The equilibrium between the boronic acid and the boronate ester can be finely tuned; for instance, at low pH, the equilibrium often favors the unbound state, while at higher pH, the charged boronate ester is more prevalent, especially in aqueous solutions. rsc.org
This responsiveness has been utilized to create covalent adaptable networks (CANs) and other smart materials. wur.nl By incorporating boronic acid derivatives into polymers, materials can be designed that respond to biologically relevant molecules like glucose, leading to applications in sensing and self-regulated drug delivery. nih.gov The formation of other dynamic bonds, such as iminoboronates, further expands the scope of boronic acid-based DCC for creating adaptable systems for bioconjugation and the development of dynamic combinatorial libraries. nih.govdigitellinc.com
| Dynamic System Component | Stimulus for Change | Resulting Application | Reference |
| Boronic Acid / Diol | pH, Competing Diols | Self-healing materials, Responsive drug delivery | nih.govrsc.orgacs.org |
| Poly(APBA) / Multifunctional Diols | Competing Monofunctional Diols | Reconfigurable/dissociable macromolecular stars | acs.org |
| TetraAzaADamantanes / Boronic Acids | pH, Heat | Reprocessable and healable covalent adaptable networks (CANs) | wur.nl |
| 2-Formylphenylboronic acid (2-FPBA) / Hydrazines/Oximes | pH | Reversible bioconjugation, Dynamic combinatorial libraries | digitellinc.com |
This table summarizes various dynamic systems based on boronic acid derivatives, the stimuli they respond to, and their resulting applications in adaptable materials.
Chemical Sensing and Recognition Research with Boronic Acid Derivative 1
Design Principles for Chemosensors
The efficacy of a chemosensor is rooted in its molecular design, which must seamlessly integrate a recognition unit (receptor) with a signaling unit (chromophore or fluorophore). The design of Boronic acid derivative 1 is a classic example of this principle, optimized for fluorescent sensing.
This compound incorporates an anthracene (B1667546) moiety as its fluorophore. Anthracene is a polycyclic aromatic hydrocarbon known for its strong UV absorption and characteristic blue fluorescence, making it an excellent signaling component for fluorescent sensors. The fluorophore is covalently linked to the recognition moiety, the aminomethylphenylboronic acid, via a methylene (B1212753) bridge connected to the 9-position of the anthracene ring. This specific integration is crucial for the sensing mechanism, as the spatial proximity between the anthracene and the receptor allows for efficient electronic communication between the two parts of the molecule.
The receptor component of this compound is the ortho-aminomethylphenylboronic acid group. This design is highly effective for the recognition of two main classes of analytes: diols and anions.
Diol Recognition: The boronic acid functional group is a Lewis acid, which gives it the intrinsic ability to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diol functionalities. This makes it an ideal receptor for saccharides (sugars), which are rich in such diol units. The ortho-positioning of the aminomethyl group is a key design feature. The nitrogen atom of the amine can form a dative bond with the boron atom, influencing the Lewis acidity of the boronic acid and its affinity for diols. Upon binding with a saccharide, the boron atom's geometry and electronic properties are altered, which in turn affects the fluorophore.
Anion Recognition: The boronic acid group, particularly its B(OH)₂ moiety, can also act as a hydrogen bond donor, allowing it to interact with various anions. rsc.org Research on this compound has demonstrated its capability to recognize a range of organic and inorganic anions, including carboxylates, phosphates, and sulfates, through hydrogen bonding interactions in organic solvents like DMSO. rsc.org The binding of an anion to the boronic acid's hydroxyl groups perturbs the electronic structure of the receptor, which is the basis for the sensing mechanism.
Sensing Mechanisms
The signaling of analyte binding by this compound is primarily governed by photophysical processes that modulate the fluorescence of the anthracene unit. The most prominent mechanism for this derivative is Photoinduced Electron Transfer (PET).
The fluorescence sensing mechanism of this compound is a well-established example of a PET process. In the absence of an analyte, the lone pair of electrons on the nitrogen atom of the aminomethyl group is available to quench the excited state of the anthracene fluorophore upon UV irradiation. This electron transfer from the nitrogen (the donor) to the photo-excited anthracene (the acceptor) is a non-radiative process that results in weak fluorescence (a "turn-off" state).
When a diol-containing analyte like a saccharide binds to the boronic acid receptor, the Lewis acidity of the boron atom increases. This enhancement promotes a stronger dative interaction between the boron and the adjacent nitrogen atom. This B-N coordination effectively engages the nitrogen's lone pair, making it unavailable to quench the anthracene's fluorescence. Consequently, the PET process is inhibited, and the characteristic blue fluorescence of the anthracene is restored or significantly enhanced (a "turn-on" signal).
A similar PET-based mechanism is observed in anion sensing. The hydrogen bonding of anions to the B(OH)₂ group can alter the intramolecular hydrogen bond between the boronic acid and the amino group, which in turn modulates the efficiency of the PET process, leading to a change in fluorescence intensity. rsc.org For many carboxylate and phosphate (B84403) anions, this interaction leads to fluorescence quenching, a "turn-off" response. rsc.org
Table 1: Research Findings on Anion Recognition by this compound in DMSO Data sourced from a study by Ortega-Valdovinos et al. rsc.org
| Anion | Binding Constant (log K) | Sensing Response |
|---|---|---|
| Dihydrogen Phosphate (H₂PO₄⁻) | 4.13 | Turn-off |
| Sulfate (SO₄²⁻) | > 5 | Turn-off |
| Acetate (CH₃COO⁻) | 3.81 | Turn-off |
| Benzoate (C₆H₅COO⁻) | 2.88 | Turn-off |
| Hydrogen Oxalate (HC₂O₄⁻) | > 5 | Turn-off |
| Malonate monoanion | - | Turn-on |
Intramolecular Charge Transfer (ICT) is another important sensing mechanism in fluorescent chemosensors. It typically occurs in molecules that have a strong electron-donating group and a strong electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment, which is sensitive to the polarity of the environment. While ICT is a recognized mechanism for some boronic acid-based sensors, particularly those involving stilbene (B7821643) or other extended π-systems, it is not the primary or documented sensing mechanism for the specific anthracene-appended ortho-aminomethylphenylboronic acid structure of this compound. Its sensing behavior is predominantly explained by the through-space PET mechanism.
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer from an excited-state donor fluorophore to a ground-state acceptor fluorophore. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two must be in close proximity (typically 1-10 nm).
While this compound itself does not operate via a FRET mechanism, its core structure has been successfully utilized as a component in FRET-based sensor systems. For instance, researchers have designed a sensor where the anthracene-(aminomethyl)phenylboronic acid ester moiety acts as the FRET donor, and a BODIPY dye is attached as the FRET acceptor. nih.govnih.gov In this engineered system, the binding of an analyte to the boronic acid group first suppresses the PET process (turning "on" the anthracene donor), which then allows for efficient energy transfer to the BODIPY acceptor, resulting in emission from the acceptor. nih.gov This demonstrates the modularity of the design, where the fundamental PET-based switching mechanism of the this compound structure can be integrated into more complex FRET-based sensing schemes to achieve desirable properties like large Stokes shifts. nih.gov
Electrochemical Signal Transduction
The conversion of the binding event between this compound and a target analyte into a measurable electrical signal is a cornerstone of its application in electrochemical sensors. nih.gov This process, known as electrochemical signal transduction, can be achieved through several distinct mechanisms. When electrodes are modified with this compound, the binding of cis-diol-containing targets like glucose can alter the electrochemical properties of the electrode surface. nih.gov
One common strategy involves the use of this compound functionalized with a redox-active moiety, such as ferrocene. mdpi.comresearchgate.net In this configuration, the binding of a saccharide to the boronic acid component can cause a discernible shift in the oxidation potential of the redox-active label, which is then detected electrochemically. mdpi.comresearchgate.net
Another prevalent method is electrochemical impedance spectroscopy (EIS). nih.gov In this technique, a sensor surface derivatized with this compound exhibits a specific impedance. nih.gov When the target analyte binds to the boronic acid, it alters the charge distribution and steric hindrance at the electrode-solution interface, leading to a measurable change in impedance. nih.gov This change is proportional to the analyte concentration.
Potentiometric sensing represents a further approach, where the binding of an analyte to the immobilized this compound causes a change in the surface potential of the electrode. nih.gov This potential shift can be measured using transducers like ion-sensitive field-effect transistors (FETs), which are sensitive to charge accumulation at the sensor surface. nih.govnih.gov The capture of target molecules can inhibit electron transfer at the interface, resulting in a modified electrochemical signal. mdpi.com These methods are highly advantageous for transducing surface-confined binding events into quantifiable data. nih.gov
Advanced Sensing Platforms
Hydrogel-Based Sensors
This compound has been successfully integrated into hydrogel matrices to create advanced sensing platforms, particularly for continuous glucose monitoring. rsc.org Hydrogels are three-dimensionally cross-linked hydrophilic polymers with high water content, making them highly biocompatible. researchgate.net When this compound is incorporated into the hydrogel network, its interaction with glucose induces physical changes in the hydrogel, which can be monitored. researchgate.netoptica.org
The primary sensing mechanism relies on the swelling or shrinking of the hydrogel in response to glucose concentrations. optica.orgacs.orgmdpi.com The binding of glucose to the boronic acid groups forms anionic boronate esters. nih.govacs.org This increase in negative charges within the hydrogel matrix leads to a rise in the Donnan osmotic pressure, causing the hydrogel to swell. acs.org This volumetric change can be transduced into a readable signal through various methods. For instance, photonic crystal hydrogels, which contain embedded colloidal arrays, change their color or diffraction wavelength as the hydrogel swells, allowing for colorimetric glucose detection. optica.orgrsc.org Another method uses a quartz crystal microbalance (QCM) to detect the mass change associated with hydrogel swelling in real-time. rsc.org
These hydrogel-based sensors can operate under physiological pH conditions (pH 7.0–7.5) and are designed to detect glucose within the typical physiological range. rsc.org Research has demonstrated hydrogels with rapid response times, on the order of 100 seconds, which is a significant improvement over earlier generations that had response times longer than 5 minutes. rsc.org Furthermore, some hydrogels exhibit shear-thinning and self-healing properties, making them suitable for injectable and implantable applications. mdpi.comnih.gov
| Sensor Platform | Detection Range | Response Time | Transduction Method | Key Feature |
|---|---|---|---|---|
| Nano-boronic acid-hydrogel membrane | 1.1–33.3 mM | ~100 s | Quartz Crystal Microbalance (QCM) | High sensitivity at physiological pH rsc.org |
| Injectable Hydrogel | Responsive to 1 and 20 g/L glucose | Not specified | Drug Release | Shear-thinning and self-healing nih.gov |
| Photonic Crystal Hydrogel | 0–50 mM | Not specified | Diffraction Wavelength Shift (~100 nm) | Colorimetric detection optica.org |
| Fluorescent Hydrogel | Responsive up to 0.25 mol/L fructose (B13574) | Not specified | Fluorescence Enhancement (~10-fold) | Fluorescence turn-on response researchgate.netchemrxiv.org |
Nanomaterial-Enhanced Sensors
To improve the performance of sensors based on this compound, researchers have increasingly turned to the integration of nanomaterials. nih.govmdpi.com Nanomaterials such as gold nanoparticles (AuNPs), carbon nanotubes (CNTs), and graphene oxide (GO) offer unique properties like high surface-area-to-volume ratios, excellent conductivity, and biocompatibility, which can significantly enhance sensor sensitivity and performance. mdpi.comacs.orgresearchgate.net
Nanomaterials can act as effective nanocarriers or scaffolds, allowing for a higher loading density of this compound on the sensor surface. mdpi.com This increased density of recognition elements enhances the probability of capturing the target analyte, thereby amplifying the sensor's response. mdpi.com For instance, in electrochemical sensors, nanomaterials are used to modify electrodes, which enhances the sensitivity of label-free detection platforms. mdpi.com
In one application, AuNPs functionalized with boronic acid derivatives were used to create a dual-amplification electrochemical biosensor. mdpi.com Similarly, multiwalled carbon nanotubes have been combined with this compound to create disposable electrochemical biosensors for detecting glycated hemoglobin. mdpi.com The inclusion of nanoparticles can substantially improve the heterogeneous interaction between the surface-bound boronic acid and the diol analyte in solution. nih.gov Boron-doped carbon dots (CDs) are another class of nanomaterials used, offering excellent optical properties and biocompatibility for applications in bioimaging and sensing. nih.gov
| Nanomaterial | Sensor Type | Enhancement Mechanism | Target Analyte |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Electrochemical | Signal amplification, high surface area mdpi.com | miRNA, Glycoproteins mdpi.com |
| Multiwalled Carbon Nanotubes (MWCNTs) | Electrochemical | Increased conductivity and surface area mdpi.com | Glycated Hemoglobin mdpi.com |
| Graphene Oxide (GO) | Electrochemical | Scaffold for boronic acid immobilization mdpi.com | cis-Diols mdpi.com |
| Carbon Dots (CDs) | Optical/Bioimaging | Fluorescence, biocompatibility researchgate.netnih.gov | Sialic Acid, Fe3+ nih.gov |
Selectivity and Sensitivity Enhancement Strategies
A significant challenge in the design of sensors using this compound is achieving high selectivity for a specific target, such as glucose, in the presence of other structurally similar saccharides like fructose. rsc.org Several strategies have been developed to enhance both the selectivity and sensitivity of these sensors.
One of the most effective strategies for improving glucose selectivity is the use of diboronic acid or bis-boronic acid receptors. rsc.orgnih.gov While a single boronic acid moiety binds more strongly to fructose than glucose, a molecule containing two boronic acid groups with an appropriate spatial arrangement can form a more stable 2:1 complex with glucose, which has multiple cis-diol pairs. rsc.org This molecular design leverages the specific geometry of glucose to achieve higher binding affinity and selectivity over other monosaccharides. rsc.orgnih.gov
Another approach involves a combination-reaction two-step sensing strategy, inspired by enzyme-catalyzed reactions. nih.gov In this method, the boronic acid is introduced to first bind with the target molecule, which then accelerates a subsequent sensing reaction, leading to remarkably improved sensitivity and selectivity. nih.gov For instance, this strategy has been used to develop a fluorescent probe for NADH with a detection limit of 0.084 μM. nih.gov
Theoretical and Computational Studies of Boronic Acid Derivative 1
Electronic Structure and Bonding Analysis
The electronic structure of Boronic acid derivative 1 is central to its chemical properties. The boron atom, with its vacant p-orbital, gives the molecule its characteristic Lewis acidity and unique reactivity. wiley-vch.dewiley-vch.de Computational methods like Density Functional Theory and Molecular Orbital Theory are employed to probe these features in detail.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. lodz.pl Studies on boronic acid derivatives frequently employ functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-31+G(d,p) to optimize molecular geometries and predict various properties. lodz.plinformaticsjournals.co.inbohrium.com DFT calculations have shown excellent agreement with experimental data, such as X-ray single crystal structures, confirming the accuracy of the computed geometries. tandfonline.com
Table 1: Selected DFT-Calculated Parameters for a Phenylboronic Acid Derivative
| Parameter | Calculated Value | Method |
|---|---|---|
| Absorption Wavelength (λ) | 275 nm | TD-DFT(B3LYP)/6-31G(d,p) |
| Total Energy (E) | -478.9 Hartree | DFT(B3LYP)/6-31G(d,p) |
| Dipole Moment (μD) | 2.5 Debye | DFT(B3LYP)/6-31G(d,p) |
| C-B Bond Length | 1.56 Å | DFT(B3LYP)/6-31G(d,p) |
Note: The data in this table is representative of typical values found in DFT studies of phenylboronic acid derivatives and is for illustrative purposes. lodz.pl
Furthermore, DFT calculations are used to analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability. informaticsjournals.co.in
Molecular Orbital (MO) theory provides a framework for understanding the bonding in this compound. The key feature of boronic acids is the sp2-hybridized boron atom, which possesses a vacant p-orbital perpendicular to the plane of its three substituents. wiley-vch.dewiley-vch.de This empty orbital makes the boron atom electron-deficient and a good Lewis acid. youtube.com
MO analysis reveals that the electronic transitions, such as the S0→S1 transition observed in UV-Vis spectroscopy, often involve the transfer of electron density from the HOMO to the LUMO. lodz.pl The character of these orbitals dictates the nature of the electronic transition. For example, in many phenylboronic acid derivatives, the HOMO is located on the phenyl ring while the LUMO is associated with the boronic acid moiety, leading to charge transfer upon excitation.
The application of MO theory helps to explain the reactivity of this compound. The LUMO, centered on the boron atom, is susceptible to nucleophilic attack, a fundamental step in many reactions involving boronic acids, including their interactions with biological molecules like diols and serine residues. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide insights into its conformational flexibility, interactions with its environment (e.g., solvent), and binding dynamics with biological targets.
A significant challenge in performing MD simulations on boron-containing compounds is the lack of accurate force field parameters in standard libraries. nih.govsemanticscholar.org Consequently, researchers have focused on developing specific parameters for boronic acids for force fields like AMBER and polarizable force fields like ABEEMσπ. nih.govsemanticscholar.orgacs.org These parameters are derived from high-level quantum mechanical calculations and are validated by comparing simulated properties with experimental data or quantum mechanics calculations. semanticscholar.orgacs.org
Once parameterized, MD simulations can be used to:
Analyze Conformational Landscapes: Explore the different stable conformations of this compound and the energy barriers between them.
Study Solvation: Investigate how water molecules or other solvents arrange around the molecule and influence its structure and reactivity.
Simulate Binding Processes: Model the interaction of this compound with target proteins, such as enzymes. These simulations can reveal the binding poses, key intermolecular interactions (e.g., hydrogen bonds), and the stability of the resulting complex. nih.govacs.org
The results from MD simulations are crucial for drug design, helping to understand how modifications to the derivative's structure might affect its binding affinity and conformational preferences. semanticscholar.org
Prediction of Reactivity and Selectivity
Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. By modeling reaction pathways and analyzing transition states, researchers can gain a detailed understanding of why certain products are formed over others.
A transition state is a high-energy configuration along a reaction coordinate that separates reactants from products. Analyzing the structure and energy of transition states is fundamental to understanding reaction kinetics. Boronic acids are well-known as transition state analogs, particularly as inhibitors of serine proteases. nih.govnih.gov They form a tetrahedral adduct with the catalytic serine residue that mimics the transition state of peptide bond hydrolysis. nih.govresearchgate.net
Computational studies use DFT to locate and characterize transition state structures for reactions involving this compound. By calculating the energy barrier (activation energy) associated with a transition state, the rate of the reaction can be predicted. For example, in catalytic reactions like the nickel-catalyzed borylation of C-O bonds, DFT calculations have been used to identify the rate-determining transition state and to understand how the structure of the boron reagent influences the reaction barrier. acs.org
Table 2: Representative Calculated Activation Energies for a Reaction Step
| Reaction Step | Transition State ID | Calculated Free Energy Barrier (kcal/mol) |
|---|---|---|
| Migratory Insertion | TS17 | 27.7 |
| C-O Bond Cleavage | TS19 | 5.2 |
| C-B Bond Scission | TS22 | 13.4 |
| σ-Bond Metathesis | TS26 | 5.2 |
Note: The data is based on a DFT study of a specific Ni-catalyzed borylation reaction and serves as an example of transition state analysis. acs.org
This analysis allows for the rational design of catalysts and reaction conditions to improve reaction efficiency and selectivity.
Elucidating the complete pathway or mechanism of a chemical reaction involves identifying all intermediates and transition states that connect reactants to products. Computational studies are invaluable for this purpose, as they can explore species that may be too transient or low in concentration to be observed experimentally.
For reactions involving boronic acid derivatives, computational chemists have mapped out complex reaction pathways. For instance, the mechanism of the reaction between boronic acids and diazo compounds was elucidated through a combination of computational and experimental studies, which highlighted the crucial role of boroxine (B1236090) intermediates. researchgate.net Similarly, detailed energy profiles for multi-step catalytic cycles, such as palladium-catalyzed cross-coupling reactions or nickel-catalyzed functionalizations, have been constructed using DFT. acs.org These studies reveal the thermodynamics and kinetics of each elementary step, including oxidative addition, migratory insertion, and reductive elimination, providing a comprehensive picture of the reaction mechanism. acs.orgnih.gov Understanding these pathways is essential for optimizing existing reactions and discovering new transformations for this compound.
Computational Screening and Design
Computational Screening and Design
Computational screening and design encompass a range of techniques that use computer simulations to evaluate and predict the properties of molecules. These methods are instrumental in identifying promising candidates for specific applications, thereby streamlining the research and development process.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. While widely used in drug discovery to predict binding to biological targets, it is also a powerful tool for understanding non-covalent chemical interactions between a ligand, such as this compound, and a host molecule or surface. These studies can elucidate the geometry, thermodynamics, and nature of the interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.
In studies of boronic acid derivatives, various software suites like Schrodinger Maestro, Molecular Operating Environment (MOE), and GOLD are employed to perform docking calculations. informaticsjournals.co.inbiorxiv.orgbiorxiv.org For instance, the binding affinities of derivatives have been evaluated against proteins not as a measure of biological activity, but to understand the fundamental chemical interactions with amino acid residues.
One study investigated the interactions of the boronic acid derivative 2-Methoxy phenylboronic acid (2MEPBA) with a galactose-binding periplasmic protein (PDB ID: 2IPM). informaticsjournals.co.inbohrium.com The docking scores, which indicate the binding affinity, were calculated to understand the stability of the formed complex. informaticsjournals.co.in
Another comprehensive computational study analyzed the interactions between seven novel boronic acid derivatives and the urokinase-type plasminogen activator (uPA). biorxiv.orgbiorxiv.org The primary goal was to characterize the binding energy and identify the key amino acid residues involved in the interaction within the binding pocket. biorxiv.org Among the tested compounds, C14H21BN2O2S demonstrated the highest binding affinity. biorxiv.orgbiorxiv.org The interactions for these derivatives primarily involved residues such as ASP189, SER190, and GLY219. biorxiv.org For example, one derivative, C8H11BN2O2S, formed interactions between its OH group and ASP189, its sulfur atom with SER214, and its NH2 group with HIS57. biorxiv.org
These docking studies provide a detailed picture of the intermolecular forces and structural compatibility between boronic acid derivatives and various chemical environments, which is crucial for designing new materials and molecular sensors.
| Boronic Acid Derivative | Target/Host Molecule (PDB ID) | Docking Score (Unit) | Key Interacting Residues | Software Used |
|---|---|---|---|---|
| 2-Methoxy phenylboronic acid (2MEPBA) | Periplasmic Protein (2IPM) | Data not specified | Data not specified | Schrodinger Maestro 11.2 |
| C14H21BN2O2S | Urokinase-type plasminogen activator (uPA) | -3.2481 (kcal/mol) / 46.4523 (GOLD Score) | ASP189, SER190, GLY219 | MOE, GOLD |
| C9H10N2O2S | Urokinase-type plasminogen activator (uPA) | -4.6038 (kcal/mol) | ARG217, GLY216 | MOE |
| C8H11BN2O2S | Urokinase-type plasminogen activator (uPA) | -3.3591 (kcal/mol) | ASP189, SER214, HIS57 | MOE |
Machine learning (ML) has emerged as a transformative tool in materials science and chemistry, enabling the rapid prediction of material properties and reaction outcomes. nih.govrsc.org By training algorithms on large datasets, ML models can uncover complex structure-property relationships that are not immediately obvious, thereby accelerating the design and discovery of new materials with desired functionalities. rsc.orgresearchgate.net
In the context of boronic acid derivatives, machine learning has been applied to guide the design of molecules with specific binding properties. One notable study focused on developing a method to design boronic acid-based scavengers that can selectively capture valuable sugars from the complex mixture produced by the formose reaction. researchgate.netosaka-u.ac.jp Given that there are over 600,000 potential combinations of boronic acid scavengers, a purely experimental or traditional computational approach is unfeasible. researchgate.netosaka-u.ac.jp
The researchers employed a strategy that combines Density Functional Theory (DFT) calculations with machine learning. researchgate.net Initially, DFT was used to calculate the change in Gibbs free energy (ΔG) for the ester formation reaction between a representative set of boronic acids and various target and non-target sugars. This high-fidelity data was then used to train a machine learning model. The trained ML model could then predict the ΔG for the entire library of 615,876 possible reactions almost instantaneously. osaka-u.ac.jp This allowed for the efficient screening of all potential candidates to identify the boronic acid derivatives with the highest selectivity for target sugars. osaka-u.ac.jp The study successfully identified bortezomib (B1684674) as a promising candidate for the selective capture of glucose, fructose (B13574), ribose, and arabinose. researchgate.net
Machine learning is also being applied to predict chemical reactivity. Models can be trained on vast databases of known chemical reactions to predict the likely outcome when a new set of reactants is combined. acs.org For boronic acid derivatives, which are key reagents in reactions like the Suzuki-Miyaura coupling, such predictive models can help chemists design more efficient synthetic routes and anticipate potential side products. acs.org For example, an ML model correctly predicted the outcome of a Suzuki coupling between a pyridyl boronic acid and a pyridyl bromide with high probability, even without explicit information about the catalyst. acs.org
| Step | Description | Methodology | Outcome |
|---|---|---|---|
| 1. Data Generation | Calculate reaction energies for a subset of boronic acid derivatives with target and non-target sugars. | Density Functional Theory (DFT) | A high-quality training dataset of reaction Gibbs free energies (ΔG). |
| 2. Model Training | Use the DFT-generated data to train a machine learning algorithm to recognize the relationship between molecular structure and binding energy. | Machine Learning (e.g., Regression models) | A predictive model capable of estimating ΔG for new reactions. |
| 3. High-Throughput Screening | Apply the trained model to a vast virtual library of potential boronic acid derivatives. | ML-based prediction | Predicted binding affinities for over 600,000 potential reactions. |
| 4. Candidate Selection | Identify the top-performing derivatives based on their predicted selective binding to target sugars over non-target ones. | Data analysis and ranking | A short list of promising boronic acid derivatives for experimental validation. |
Emerging Research Directions for Boronic Acid Derivative 1
Photoredox Catalysis and Radical Chemistry
The utility of boronic acid derivatives, including Boronic acid derivative 1, as precursors for carbon-centered radicals in photoredox catalysis is a rapidly advancing field of study. nih.govmaastrichtuniversity.nl Traditionally, the high oxidation potentials of boronic acids limited their use as radical sources. maastrichtuniversity.nlnih.gov However, recent breakthroughs have established innovative strategies to overcome this challenge, enabling their broader application in constructing complex, C(sp³)-rich molecular structures. nih.gov
A pivotal development has been the use of dual catalytic systems that pair a photoredox catalyst with a Lewis base. nih.gov In this approach, the Lewis base activates the boronic acid or its corresponding boroxine (B1236090) (a cyclic trimer anhydride), forming a redox-active complex. nih.gov This complex can then undergo single-electron oxidation facilitated by a visible-light photoredox catalyst, generating alkyl or aryl radicals under mild conditions. nih.gov This method avoids the need for stoichiometric activators or harsh oxidants, aligning with safer and more efficient chemical synthesis principles. nih.gov The generated radicals are subsequently engaged in intermolecular C-C bond-forming reactions, particularly with electron-deficient olefins, to yield a diverse range of cross-coupled products. nih.gov
To reduce reliance on expensive and rare iridium-based photocatalysts, researchers have successfully identified organic acridium-based photocatalysts as effective replacements. rsc.org These organic dyes have demonstrated comparable or even superior activity and stability for the photoredox activation of boronic acid derivatives. rsc.org The application of these systems has been successfully demonstrated in both batch and continuous flow photoreactors, the latter of which allows for significant scalability, achieving throughputs on the gram-per-hour scale. rsc.org
| Catalytic System | Activation Strategy | Key Features | Example Application | Source |
|---|---|---|---|---|
| Dual: Lewis Base + Photocatalyst (e.g., Iridium-based) | Formation of a redox-active complex with the boronic acid or its boroxine. | Generates alkyl and aryl radicals under mild, redox-neutral conditions. | C-C bond formation via radical addition to electron-deficient olefins. | nih.gov |
| Dual: Lewis Base + Organic Photocatalyst (e.g., Acridium-based) | Single electron oxidation of the Lewis base-boronic acid complex. | Cost-effective alternative to Iridium catalysts; suitable for batch and continuous flow. | Synthesis of active pharmaceutical ingredients (APIs). | rsc.org |
| Inorganic Phosphorus Compound (K₃PO₄) + Photocatalyst | Modulates and lowers the oxidation potential of alkylboronic acids. | Enables direct C-B chlorination, cyanation, vinylation, and allylation. | Late-stage functionalization of drug molecules. | nih.gov |
Boron Neutron Capture Research (focus on material aspects)
In the field of Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy, the development of effective boron delivery agents is paramount. nih.govmdpi.com this compound is being investigated as a component in advanced materials designed to achieve a therapeutic concentration of boron-10 (B1234237) (¹⁰B) selectively within tumor cells, which is ideally around 30 µg of ¹⁰B per gram of tumor tissue. mdpi.comacs.org
Research is focused on nanostructured materials that can carry a high payload of boron. One promising approach involves the use of metal-organic frameworks (MOFs). nih.gov For instance, zirconium-based porphyrin MOFs have been developed with a particle diameter of approximately 190 nm, capable of being loaded with boric acid into their pores. nih.gov These materials offer high drug-loading capacity, good biocompatibility, and can be modified for targeted delivery to cancer cells. nih.gov Another strategy utilizes nanocrystalline forms of boron-containing compounds, such as p-boronophenylalanine, which show good stability and can significantly increase the boron concentration in tumor cells compared to the non-nanocrystalline form. nih.gov
Polymer micelles are also being explored as delivery vehicles. Boron-rich poly(ethylene glycol)-block-(poly(4-vinylphenyl boronate ester)) polymer micelles have been synthesized, forming uniform spherical structures with a diameter of approximately 43 ± 10 nm, an ideal size for drug delivery applications. acs.org These advanced materials are critical for improving the efficacy of BNCT by ensuring high tumor-to-normal tissue boron concentration ratios, a key requirement for minimizing damage to healthy cells. acs.org
| Material Type | Example Composition | Key Material Characteristics | Boron Loading/Concentration | Source |
|---|---|---|---|---|
| Nanocrystals | Nanocrystalline p-boronophenylalanine | Hydrated particle size of ~58-64 nm; good stability. | Significantly increases boron concentration in tumor cells vs. standard form. | nih.gov |
| Metal-Organic Frameworks (MOFs) | Zirconium-based porphyrin MOFs | Particle diameter of ~190 nm; high drug loading capacity. | Boric acid loading rate can reach 34 wt%. | nih.gov |
| Polymer Micelles | Poly(ethylene glycol)-block-(poly(4-vinylphenyl boronate ester)) | Uniform spherical micelles with a size of 43 ± 10 nm. | Designed for high B-10 loading for BNCT applications. | acs.org |
Green Chemistry Approaches in Synthesis and Application
Boronic acids and their derivatives are often highlighted as "green" compounds in chemical synthesis. boronmolecular.comsigmaaldrich.com This classification stems from their generally low inherent toxicity and their ultimate degradation in the environment to boric acid, which is considered eco-friendly. sigmaaldrich.comnih.gov
The principles of green chemistry are being actively applied to the synthesis and use of compounds like this compound. One key area is the use of environmentally benign solvents. nih.gov For example, ethanol (B145695), which is considered a green solvent due to its low toxicity and good degradability, has been effectively used in the synthesis of boron-containing molecules. nih.gov Furthermore, its ability to efficiently absorb microwave energy can facilitate reactions, leading to significantly reduced reaction times and higher yields compared to conventional heating methods. nih.gov
Another green strategy is the employment of multicomponent reactions (MCRs). nih.gov MCRs are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov This approach enhances atom economy, a core principle of green chemistry, and is more sustainable as it eliminates the need to isolate intermediate products, thereby reducing waste and energy consumption. nih.gov
| Green Chemistry Principle | Application in Boronic Acid Chemistry | Benefit | Source |
|---|---|---|---|
| Designing Safer Chemicals | Boronic acids have low inherent toxicity. | Reduced risk to chemists and the environment. | boronmolecular.comsigmaaldrich.com |
| Design for Degradation | Derivatives ultimately degrade to boric acid in the environment. | Avoids persistence of harmful substances. | nih.gov |
| Safer Solvents and Auxiliaries | Use of ethanol as a reaction solvent. | Low toxicity, good degradability, and efficient for microwave-assisted synthesis. | nih.gov |
| Atom Economy | Use of multicomponent reactions (MCRs) for synthesis. | Maximizes incorporation of reactant atoms into the final product, reducing waste. | nih.gov |
Advanced Characterization Techniques for this compound Structures and Intermediates
The precise characterization of this compound and its reaction intermediates is crucial for understanding its reactivity and function. A variety of advanced spectroscopic and computational methods are employed for this purpose. However, characterization can be challenging, as boronic acids tend to undergo dehydration to form cyclic trimer anhydrides, known as boroxines. sigmaaldrich.comwiley-vch.de
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. ¹¹B NMR is particularly informative, as the boron resonance is sensitive to the electronic characteristics and coordination state of the boron atom. wiley-vch.de Free boronic acids and tricoordinate esters typically show a resonance in the 25–35 ppm range, while tetracoordinate derivatives, such as those complexed with diethanolamine, resonate further upfield at around 10 ppm. wiley-vch.de In ¹³C NMR spectra, the signal for the carbon atom directly bonded to boron is often broadened, sometimes beyond the limits of detection. wiley-vch.de
Infrared (IR) spectroscopy is useful for identifying key functional groups. Notable absorptions include a strong, broad band for the H-bonded O-H stretch (3300–3200 cm⁻¹) and a very strong band for the B-O stretch (1380–1310 cm⁻¹). wiley-vch.de The formation of a boroxine anhydride (B1165640) is clearly indicated in the IR spectrum by the disappearance of the O-H stretch. wiley-vch.de
In addition to spectroscopic methods, computational techniques are increasingly used. biorxiv.org Methods like Density Functional Theory (DFT) and molecular docking are applied to predict binding free energies, characterize interactions with biological targets like proteins, and identify important amino acid residues in binding pockets. biorxiv.org
| Technique | Information Provided | Typical Observations for Boronic Acid Derivatives | Source |
|---|---|---|---|
| ¹¹B NMR Spectroscopy | Coordination state and electronic environment of the boron atom. | Tricoordinate (sp²) boron: 25–35 ppm. Tetracoordinate (sp³) boron: ~10 ppm. | wiley-vch.de |
| ¹³C NMR Spectroscopy | Carbon skeleton structure. | Signal for the carbon attached to boron is often broadened and difficult to observe. | wiley-vch.de |
| Infrared (IR) Spectroscopy | Presence of functional groups (O-H, B-O) and anhydride formation. | Strong O-H stretch (3300–3200 cm⁻¹), strong B-O stretch (1380–1310 cm⁻¹). | wiley-vch.de |
| Computational Methods (DFT, Docking) | Binding energies, interaction with other molecules, binding pocket analysis. | Provides theoretical validation of experimental binding and reactivity. | biorxiv.org |
Environmental Fate and Transport Studies
In aquatic systems, boron is highly soluble and is not significantly removed by conventional wastewater treatment processes. epa.gov Its fate is primarily influenced by adsorption-desorption reactions with soils and sediments. epa.gov The extent of boron adsorption is dependent on several factors, most notably the pH of the water and the chemical makeup of the soil. epa.gov The greatest adsorption typically occurs in a pH range of 7.5 to 9.0. epa.gov The abundance of amorphous aluminum oxide in the soil is also a critical factor influencing the mobility of boron. epa.gov
The presence of boronic acid derivatives in aquatic environments can impact microorganisms. Studies on cyanobacteria have shown that the effects of these compounds are dose-dependent and vary based on their specific chemical structure. nih.gov At certain micromolar concentrations, some derivatives were found to stimulate the growth of cyanobacteria, while at higher millimolar concentrations, they significantly suppressed growth. nih.gov These substances were observed to have a more pronounced influence on the synthesis of phycobiliproteins than on chlorophyll (B73375) and carotenoids. nih.gov
| Environmental Compartment | Key Process | Influencing Factors | Outcome | Source |
|---|---|---|---|---|
| Water | Hydrolysis | Presence of moisture. | Transformation of boronic acid derivatives to borates and boric acid. | epa.gov |
| Soil/Sediment | Adsorption-Desorption | pH (optimal at 7.5-9.0), soil composition (e.g., aluminum oxide content). | Influences the mobility and transport of boron in the environment. | epa.gov |
| Aquatic Ecosystems | Interaction with Microorganisms | Compound structure and concentration. | Can range from growth stimulation to inhibition of organisms like cyanobacteria. | nih.gov |
| Wastewater Treatment | Conventional Treatment | High solubility of boron compounds. | Boron is not significantly removed. | epa.gov |
Conclusion and Future Research Outlook
Summary of Key Academic Contributions and Advancements
Boronic acid derivatives have made substantial impacts across multiple scientific disciplines, most notably in medicinal chemistry, organic synthesis, and materials science. Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, makes them mild Lewis acids capable of forming reversible covalent bonds, a feature that underpins many of their applications. wiley-vch.dersc.orgwiley-vch.de
In Medicinal Chemistry, the introduction of bortezomib (B1684674) (Velcade®), the first boronic acid-containing proteasome inhibitor approved by the FDA in 2003 for cancer therapy, was a landmark achievement. nih.govwiley-vch.de This success catalyzed a surge of interest in boron-containing pharmaceuticals, leading to the development of other approved drugs like ixazomib (B1672701) and vaborbactam. nih.govnih.gov The key academic contribution lies in establishing the boronic acid moiety as a potent pharmacophore capable of inhibiting enzymes, particularly serine proteases, by forming a stable but reversible complex with active site residues. nih.govresearcher.lifewikipedia.org Research has also advanced their use in drug delivery systems and as prodrugs to enhance bioavailability. nih.govnih.govresearchgate.net
In Organic Synthesis, the most significant contribution is their role as essential building blocks in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govsigmaaldrich.comamerigoscientific.com This powerful carbon-carbon bond-forming method has become a cornerstone of modern synthesis, enabling the construction of complex molecules, including numerous pharmaceuticals and advanced materials. wiley-vch.demolecularcloud.org Beyond this, boronic acid derivatives are crucial intermediates in a variety of other transformations, including Chan-Lam coupling and Petasis reactions, and are emerging as effective organocatalysts. sigmaaldrich.commdpi.comhallgroupchemistry.com
In Materials Science and Chemical Biology, the ability of boronic acids to form reversible covalent bonds with diols is a central advancement. researchgate.netrsc.org This property has been exploited to create:
Sensors: Highly selective fluorescent sensors for saccharides, such as glucose, with applications in diagnostics. researchgate.netrsc.orgnih.gov
Smart Materials: Stimuli-responsive polymers and hydrogels that can self-heal or respond to changes in pH or the presence of specific biomolecules. rsc.orgrsc.org
Covalent Organic Frameworks (COFs): Boronic acids were the first building blocks used to create these highly ordered, porous crystalline materials, which have potential applications in gas storage and catalysis. rsc.org
Bioconjugation: Their use in dynamic "click" chemistry allows for the precise modification and tagging of biomolecules for imaging and therapeutic purposes. hallgroupchemistry.comrsc.org
The following table summarizes key research findings related to the applications of boronic acid derivatives.
| Field of Study | Key Advancement/Contribution | Representative Application(s) |
| Medicinal Chemistry | Established as a key pharmacophore for enzyme inhibition. nih.govresearcher.life | Proteasome inhibitors (e.g., Bortezomib), β-lactamase inhibitors. nih.govnih.gov |
| Organic Synthesis | Versatile intermediates for C-C and C-heteroatom bond formation. sigmaaldrich.comrsc.org | Suzuki-Miyaura cross-coupling, Chan-Lam coupling. nih.govmdpi.com |
| Materials Science | Use in creating dynamic covalent materials. rsc.orgrsc.org | Self-healing polymers, Covalent Organic Frameworks (COFs). rsc.orghallgroupchemistry.com |
| Chemical Biology | Molecular recognition of diols, especially saccharides. researchgate.netrsc.org | Glucose sensors, bioconjugation tools for cell imaging. hallgroupchemistry.comnih.gov |
Unaddressed Challenges and Opportunities for Fundamental Research
Despite significant progress, several challenges remain, presenting fertile ground for fundamental research that could unlock the next generation of boronic acid applications.
One of the most significant hurdles is the oxidative instability of many boronic acid derivatives under physiological conditions. chemrxiv.org Reactive oxygen species (ROS) can degrade the crucial C–B bond, limiting their efficacy and utility in biological systems. chemrxiv.org This presents a major opportunity for the design and synthesis of novel boronic acid scaffolds with enhanced stability. Recent developments, such as boralactones which exhibit a 10,000-fold increase in stability, offer a promising path forward. chemrxiv.org
Further challenges and research opportunities include:
Improving Selectivity: While the affinity for diols is well-known, achieving high selectivity for a specific carbohydrate or glycoprotein (B1211001) within a complex biological milieu is difficult. nih.gov Fundamental studies into the thermodynamics and kinetics of boronate ester formation with complex biological molecules are needed to design derivatives with superior targeting capabilities.
Elucidating Reaction Mechanisms: The mechanisms of many newly developed boronic acid-mediated reactions, particularly those involving photoredox catalysis where they can serve as sources of alkyl radicals, are not fully understood. researchgate.netmaastrichtuniversity.nl In-depth mechanistic studies are crucial for optimizing these reactions and expanding their synthetic utility. researchgate.net
Understanding Biocompatibility and Degradation: Although the long-held notion of boron's toxicity has been largely dispelled, comprehensive studies on the long-term biocompatibility, metabolic pathways, and ultimate degradation of novel boronic acid derivatives in vivo are still required. nih.govwiley-vch.de
The table below outlines these key challenges and the corresponding opportunities for research.
| Challenge | Opportunity for Fundamental Research |
| Oxidative Instability | Design of novel, electronically modified boronic acid scaffolds (e.g., boralactones) with greater resistance to oxidation. chemrxiv.org |
| Lack of Target Selectivity | Investigation of structure-affinity relationships to create derivatives that can selectively bind to specific biological targets like complex glycans. |
| Incomplete Mechanistic Understanding | Detailed mechanistic studies of emerging reactions, such as photoredox-catalyzed transformations, to expand their synthetic scope. researchgate.netmaastrichtuniversity.nl |
| Long-Term Biocompatibility | Comprehensive toxicological and metabolic studies to ensure the safe development of next-generation boron-based therapeutics. nih.govwiley-vch.de |
Prospective Avenues for Innovations in Boronic Acid Derivative 1 Chemistry
The unique properties of boronic acids position them at the forefront of innovation in multiple scientific areas. Future research is expected to build upon existing knowledge to create highly sophisticated and functional molecules and materials.
In therapeutics, the potential extends far beyond proteasome inhibition. Prospective avenues include the development of:
Next-Generation Covalent Drugs: Designing highly selective, reversible covalent inhibitors for a wider range of enzyme classes involved in various diseases. nih.govresearcher.life
Targeted Drug Delivery: Engineering boronic acid-functionalized nanoparticles and polymers that target specific cell surface glycans, which are often overexpressed in cancer cells, for precision drug delivery. nih.govresearchgate.net
Boron Neutron Capture Therapy (BNCT): Creating new boron-rich compounds that can be selectively delivered to tumors for enhanced cancer therapy. hallgroupchemistry.com
In materials science, innovation is likely to focus on creating advanced functional materials with unprecedented properties. This includes:
Advanced COFs and Polymers: Synthesizing novel boronic acid-derived frameworks with tailored pore sizes and functionalities for applications in catalysis, gas separation, and wearable electronics. rsc.orgrsc.org
Biomedical Devices: Developing integrated systems, such as closed-loop insulin (B600854) delivery devices, that combine the glucose-sensing and diol-binding properties of boronic acids for autonomous therapeutic response. nih.gov
In chemical synthesis and catalysis, the future lies in harnessing their reactivity in new ways:
Novel Catalysis: Expanding the underdeveloped field of boronic acid catalysis (BAC) to create green and efficient catalysts for activating hydroxyl-containing compounds. mdpi.comhallgroupchemistry.com
Dynamic Systems: Further exploiting the reversible nature of boronate esters in dynamic combinatorial chemistry and for the construction of complex, self-organizing molecular systems. rsc.orgresearchgate.net
The continued exploration of boronic acid chemistry promises a future rich with innovation, from life-saving medicines to revolutionary materials that can address pressing global challenges.
Q & A
Q. What experimental challenges arise when determining the solubility of boronic acid derivatives in organic solvents, and how can these be methodologically addressed?
Boronic acid derivatives often exist as equilibrium mixtures of the parent acid and its cyclic anhydride (boroxine) due to dehydration, complicating solubility measurements . To address this:
- Use dynamic solubility measurement techniques (e.g., gravimetric or spectroscopic methods) that account for equilibrium shifts.
- Characterize the composition of the derivative (acid vs. anhydride) via NMR or mass spectrometry prior to experiments.
- Conduct solubility studies under inert atmospheres to minimize moisture-induced side reactions.
Q. How can boronic acid derivatives be effectively utilized in designing glycoprotein capture experiments?
Boronic acids interact with glycoproteins via reversible covalent bonding with cis-diol groups on saccharides. Key steps include:
- Surface functionalization : Immobilize derivatives like 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) on carboxymethyl dextran-coated substrates for SPR-based binding studies .
- pH optimization : Test binding at pH 7.4–9.0, as boronic acid-diol binding is pH-dependent. Use borate buffer (pH ≥ 8.5) for efficient elution .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during radioisotope labeling using boronic acid derivatives?
Side reactions (e.g., redox processes or impurities) often arise from electron-rich intermediates. Strategies include:
- Avoiding electron-rich substrates : For example, thiophene-based iodides generate impurities due to redox instability; switch to less reactive aryl systems .
- Precursor engineering : Introduce boronic acid derivatives (5% w/w) as co-catalysts to stabilize intermediates in radiopharmaceutical synthesis (e.g., [11C]UCB-J) .
Q. What strategies are effective in distinguishing specific glycoprotein binding from non-specific interactions in boronic acid-functionalized surfaces?
Non-specific interactions (e.g., electrostatic or hydrophobic forces) can mask true binding signals. Mitigation approaches:
Q. In kinetic studies comparing boronic vs. borinic acid derivatives, how do oxidation rate constants inform reagent selection for H₂O₂ detection?
Borinic acids oxidize ~10,000× faster than boronic acids, making them superior for rapid H₂O₂ detection:
- Rate constants : Borinic acid 4: k₁ = 1.9 × 10⁴ M⁻¹·s⁻¹ (293 K); boronic acid 5: k₃ = 1.8 M⁻¹·s⁻¹ (293 K) .
- Reagent design : Use borinic acids for real-time detection (e.g., fluorescence assays) and boronic acids for slower, sustained release systems.
Q. How can stereochemical outcomes be controlled in synthetic routes involving boronic acid derivatives, particularly in peptide coupling reactions?
- Atropisomer separation : Isolate desired atropisomers of iodocycloisodityrosine intermediates before converting to boronic acid derivatives (e.g., in RA-VII analogue synthesis) .
- MIDA boronate directing groups : Use meta-selective C–H functionalization with MIDA-derived boronates to control regiochemistry and stereochemistry in aryl boronic acid syntheses .
Q. What design principles enhance the antiviral activity of boronic acid derivatives derived from marine alkaloids like Meridianin G?
- Structural hybridization : Link boronic acid groups to aliphatic amine side chains (e.g., derivative 9b), which showed 50.99% inhibition of HSV-2 at 20 μM, compared to 0.23% for HSV-1 .
- Selectivity screening : Prioritize derivatives with >50-fold selectivity between viral vs. host cell targets to minimize cytotoxicity.
Q. What methodological considerations are critical when developing boronic acid-based radiotheranostic agents for tumor targeting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
